Technical Documentation Center

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • CAS: 351447-07-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic deployment of rigidified bicyclic scaffolds is paramount for overcoming entropic penalties during target binding and improving oral bioavailability. As an ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of rigidified bicyclic scaffolds is paramount for overcoming entropic penalties during target binding and improving oral bioavailability. As an application scientist overseeing the integration of halogenated heterocycles into clinical pipelines, I frequently utilize 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 351447-07-9)[1]. This compound represents a privileged pharmacophore, combining the hydrogen-bonding capacity of a morpholine-like oxazine ring with the electronic tunability of a pyridine core. This whitepaper provides an in-depth analysis of its chemical structure, a self-validating synthetic methodology, and its critical role in advanced drug discovery.

Structural Elucidation & Chemical Topology

The core structure is a pyrido[3,2-b][1,4]oxazine bicyclic system. Understanding the IUPAC numbering of this fused system is critical for predicting its regiochemical reactivity:

  • The Bicyclic Core: The system consists of a pyridine ring fused to a 1,4-oxazine ring. Numbering begins at the oxygen atom (position 1) to give the heteroatoms the lowest possible locants, proceeding through the oxazine nitrogen (position 4) and the pyridine nitrogen (position 5).

  • Saturation (3,4-dihydro-2H-): The oxazine ring is saturated at positions 2, 3, and 4. This creates a flexible, non-aromatic morpholine-like half that can adapt to protein binding pockets, while the pyridine half remains planar.

  • The Iodo Substituent (Position 6): The iodine atom is located at C6, directly adjacent (ortho) to the pyridine nitrogen. The strong electron-withdrawing inductive effect of the adjacent nitrogen highly activates this carbon-iodine bond toward oxidative addition, making it an ideal electrophile for transition-metal-catalyzed cross-coupling.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold, derived from standard cheminformatics profiling of the base structure and its halogenated derivative[2].

PropertyValueClinical / Synthetic Relevance
Chemical Name 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineStandardized IUPAC nomenclature.
CAS Number 351447-07-9Unique registry identifier for procurement.
Molecular Formula C₇H₇IN₂ODefines atomic composition.
Molecular Weight 262.05 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 34.2 ŲExcellent membrane permeability profile; highly suitable for CNS-targeted or orally bioavailable drugs.
H-Bond Donors / Acceptors 1 Donor (NH) / 3 Acceptors (O, N, N)Provides optimal vectoring for kinase hinge-binding or PARP active sites.

Causality-Driven Synthetic Methodology

To synthesize this building block from commercially available precursors, we employ a two-step sequence starting from 2-amino-6-iodopyridin-3-ol . As a self-validating system, each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding.

Step 1: Regioselective O-Alkylation
  • Objective: Attach the two-carbon linker to the oxygen atom while leaving the amine unreacted.

  • Protocol:

    • Dissolve 2-amino-6-iodopyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M).

    • Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature.

    • Dropwise add 1,2-dibromoethane (1.5 eq) and heat to 60 °C for 4 hours.

  • Causality: The phenolic hydroxyl group (pKa ~9) is readily deprotonated by K₂CO₃, whereas the highly deactivated 2-amino group (pKa >20) remains protonated. This thermodynamic difference ensures strict regioselectivity for O-alkylation.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the starting material mass disappears and the intermediate mass [M+H]⁺ corresponding to the O-(2-bromoethyl) derivative is dominant. Do not proceed if significant bis-alkylation is observed.

Step 2: Intramolecular N-Alkylation (Ring Closure)
  • Objective: Cyclize the intermediate to form the 1,4-oxazine ring.

  • Protocol:

    • Isolate the intermediate and redissolve in anhydrous THF at high dilution (0.05 M).

    • Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Warm to room temperature, then reflux for 12 hours.

  • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the poorly nucleophilic 2-amino group. The high dilution (0.05 M) is a critical kinetic control: it heavily favors the unimolecular 6-exo-tet cyclization over bimolecular intermolecular polymerization.

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 3:1) should show a single new spot with a higher Rf value than the intermediate. LC-MS must confirm the target mass ([M+H]⁺ = 263.0).

Synthetic workflow and downstream functionalization of the pyrido-oxazine scaffold.

Applications in Targeted Therapeutics (PARP7 Inhibition)

The 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold is not an end-product but a highly functionalizable intermediate. The iodine at position 6 serves as a perfect handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing medicinal chemists to append diverse aryl or amine groups.

A prominent recent application of this scaffold is in the development of PARP7 (Poly [ADP-ribose] polymerase 7) inhibitors [3]. PARP7 is a mono-ART (mono-ADP-ribosyltransferase) that suppresses Type I interferon signaling in tumor cells, allowing them to evade the immune system.

By incorporating the pyrido[3,2-b][1,4]oxazine core into hexahydropyrazino derivatives, researchers achieved potent, orally bioavailable PARP7 inhibitors. The oxazine oxygen acts as a critical hydrogen-bond acceptor with the PARP7 active site, while the rigid bicyclic nature restricts the molecule's conformational space, drastically reducing the entropic penalty upon target binding.

Mechanism of action for pyrido-oxazine derived PARP7 inhibitors in tumor immunity.

References

  • Thoreauchem. "6-iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-351447-07-9". Thoreauchem Product Catalog.
  • PubChem. "3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | C7H8N2O | CID 13196538". National Institutes of Health (NIH).
  • Zhang, Silong, et al. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors". European Journal of Medicinal Chemistry 261(11):115836.
Exploratory

Physical and chemical properties of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Title: Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Abstract This technical guide provides an in-depth analysis of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Abstract This technical guide provides an in-depth analysis of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, a highly versatile bicyclic heterocyclic building block. By fusing a morpholine-like 1,4-oxazine ring with an iodinated pyridine core, this scaffold provides a rigid, drug-like framework heavily utilized in modern medicinal chemistry. This whitepaper details its physicochemical properties, structural causality, and validated experimental workflows for downstream functionalization.

Structural Identity and Scaffold Significance

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 351447-07-9) is a premium intermediate in drug discovery. The core structure consists of a pyridine ring where positions 2 and 3 are fused to a 1,4-oxazine ring[1]. The presence of the iodine atom at the C6 position of the fused system transforms the molecule into a prime candidate for transition-metal-catalyzed cross-coupling reactions, allowing for rapid diversification in structure-activity relationship (SAR) campaigns[2].

Physicochemical Profiling

Understanding the physical and chemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The topological polar surface area (TPSA) of 34.2 Ų indicates excellent potential for membrane permeability, a crucial metric when designing central nervous system (CNS) penetrant drugs or orally bioavailable inhibitors[1].

PropertyValue
Chemical Name 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS Number 351447-07-9
Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol [3]
SMILES IC1=CC=C2OCCNC2=N1[4]
Topological Polar Surface Area (TPSA) 34.2 Ų[1]
Hydrogen Bond Donors / Acceptors 1 / 3[1]
Storage Conditions 2-8 °C, Protect from light and moisture[4]

Reactivity Map and Mechanistic Causality

The synthetic value of this scaffold stems from its orthogonal reactivity profile. The SMILES string (IC1=CC=C2OCCNC2=N1) perfectly maps the electronic distribution across the fused system:

  • Nucleophilic Secondary Amine (N4): The oxazine nitrogen acts as a localized nucleophile. Because it is partially decoupled from the aromatic system's electron deficiency, it readily participates in alkylation, acylation, or Buchwald-Hartwig aminations.

  • Electrophilic C6-Iodine Bond: The pyridine nitrogen (N5) exerts a strong inductive and resonance electron-withdrawing effect across the aromatic system. This reduces the electron density at the adjacent C6 carbon, significantly lowering the activation energy required for the oxidative addition of Palladium(0) species into the C-I bond.

  • Target Protein Binding: The pyridine nitrogen and oxazine oxygen serve as potent hydrogen bond acceptors, frequently interacting with the hinge region of kinases or the catalytic domains of target enzymes[2].

ReactivityMap Core 6-Iodo-3,4-dihydro-2H- pyrido[3,2-b][1,4]oxazine N4 Secondary Amine (N4) Nucleophilic Center Core->N4 Alkylation / Acylation C6 C6-Iodine Bond Electrophilic Center Core->C6 Pd-Catalyzed Coupling PyN Pyridine Nitrogen (N5) H-Bond Acceptor Core->PyN Target Protein Binding

Reactivity profile highlighting orthogonal synthetic handles of the pyrido[3,2-b][1,4]oxazine core.

Applications in Advanced Therapeutics

The pyrido[3,2-b][1,4]oxazine core has gained significant traction in oncology and infectious diseases. Notably, researchers have leveraged this scaffold to synthesize hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives, which act as highly potent and orally bioavailable PARP7 inhibitors[2]. The rigidity of the bicyclic system restricts the conformational entropy of the drug molecule, enhancing binding affinity to the target protein's active site while minimizing off-target effects.

Validated Experimental Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

To harness the C6-iodine bond, the following step-by-step protocol outlines a self-validating Suzuki-Miyaura cross-coupling workflow.

Causality in Protocol Design:

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a wide bite angle. This accelerates the reductive elimination step and prevents catalyst deactivation, which is crucial when coupling electron-deficient heteroaryl halides.

  • Solvent System: A biphasic 1,4-Dioxane/H₂O mixture is utilized. Dioxane solubilizes the organic building block, while water dissolves the inorganic base (e.g., K₂CO₃), creating an interface that drastically accelerates the transmetalation step.

  • Degassing: Oxygen is a triplet diradical that rapidly oxidizes active Pd(0) into inactive Pd(II). Repeated vacuum/nitrogen backfilling ensures a robust, uninterrupted catalytic cycle.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-Dioxane and deionized water.

  • Degassing: Submerge the flask in a sonicating bath, apply vacuum until gentle bubbling occurs, then backfill with Nitrogen. Repeat this process three times.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Nitrogen.

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4-6 hours.

  • Self-Validating Monitoring: Sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass ( m/z 263 [M+H]+) and the appearance of the target product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and extract with Ethyl Acetate (3x).

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Combine Core + Boronic Acid + Pd(dppf)Cl2 + Base Step2 2. Degassing Purge with N2 / Vacuum (3x) Step1->Step2 Step3 3. Reaction Execution Heat at 90°C in 1,4-Dioxane/H2O Step2->Step3 Step4 4. Reaction Monitoring LC-MS (Check m/z 263 disappearance) Step3->Step4 Step4->Step3 If Incomplete Step5 5. Workup & Extraction Filter through Celite, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Step-by-step workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C6 position.

Safety and Handling

As a halogenated heterocyclic amine, this compound causes serious eye irritation (GHS Hazard H319) and potential skin irritation[5].

  • PPE: Standard laboratory handling requires nitrile gloves, safety goggles, and operation within a certified fume hood.

  • Storage: To prevent oxidative degradation of the secondary amine and photolytic cleavage of the C-I bond, the compound must be stored at 2-8 °C in an amber vial, protected from light and ambient moisture[4].

References

  • [3] AiFChem. 351447-07-9 | 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. Available at:3

  • [5] PubChem. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | C7H8N2O | CID 13196538. Available at: 5

  • [1] Guidechem. 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine. Available at:1

  • [2] ResearchGate. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Available at: 2

  • [4] Coolpharm. 351447-07-9. Available at: 4

Sources

Foundational

Initial Discovery and Synthesis Pathways for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Executive Summary & Pharmacological Context As the demand for highly functionalized heterocyclic building blocks accelerates, 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has emerged as a privileged scaffold in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As the demand for highly functionalized heterocyclic building blocks accelerates, 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has emerged as a privileged scaffold in modern medicinal chemistry. The core pyrido[3,2-b][1,4]oxazine motif is a critical structural determinant in several advanced therapeutic agents, including orally bioavailable [1], targeting SMARCA2/4 mutations in oncology[2], and highly potent for tuberculosis[3].

The strategic placement of the iodine atom at the C6 position (adjacent to the pyridine nitrogen) transforms this scaffold into a versatile electrophile. It serves as an ideal substrate for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), enabling rapid structure-activity relationship (SAR) exploration[4].

Mechanistic Rationale: The Regioselectivity Challenge

A common pitfall in the synthesis of halogenated pyrido-oxazines is attempting late-stage electrophilic halogenation on the unsubstituted bicyclic core.

Direct iodination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine fails to yield the desired 6-iodo isomer. The bicyclic system features a secondary amine at the N4 position (corresponding to C2 of the pyridine ring). This amine acts as a powerful electron-donating, ortho/para-directing group. Consequently, electrophilic aromatic substitution (e.g., using N-iodosuccinimide) is directed almost exclusively to the position para to the amine—yielding the 7-iodo isomer.

To overcome this intrinsic electronic bias, a de novo ring construction strategy must be employed, utilizing a pre-functionalized pyridine precursor where the C6-iodine bond is already established prior to annulation.

Regioselectivity A 3,4-dihydro-2H-pyrido [3,2-b][1,4]oxazine B Direct Iodination (e.g., NIS) A->B C 7-Iodo Isomer (Para to N4) B->C Major Product (Electron-donating N4) D 6-Iodo Isomer (Target) B->D Minor/Trace (Steric/Electronic hindrance)

Fig 1. Regioselectivity challenges in the direct iodination of the pyrido[3,2-b][1,4]oxazine core.

De Novo Synthesis Workflow

The validated synthetic pathway relies on two critical transformations: a chemoselective reduction followed by a base-mediated double alkylation/annulation.

SynthesisWorkflow SM 6-Iodo-2-nitropyridin-3-ol Step1 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 75°C) SM->Step1 Int1 2-Amino-6-iodopyridin-3-ol Step1->Int1 Step2 Base-Mediated Annulation (1,2-Dibromoethane, K2CO3, DMF, 90°C) Int1->Step2 Prod 6-Iodo-3,4-dihydro-2H-pyrido [3,2-b][1,4]oxazine Step2->Prod

Fig 2. De novo synthesis pathway for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

Experimental Protocols & Self-Validating Systems

As an application scientist, ensuring reproducibility requires protocols that are "self-validating"—meaning they contain built-in analytical checkpoints to confirm mechanistic success at each stage.

Protocol A: Chemoselective Reduction to 2-Amino-6-iodopyridin-3-ol

Causality Insight: The primary risk in this step is the catalytic hydrodehalogenation of the sensitive C-I bond. Standard hydrogenation (Pd/C, H₂) will rapidly cleave the iodine atom. Therefore, a milder, single-electron transfer (SET) mechanism using (Iron powder and Ammonium Chloride) is strictly required to preserve the halogen[5].

  • Initialization: Suspend 6-iodo-2-nitropyridin-3-ol (1.0 equiv) in a 1:1 mixture of Ethanol and deionized Water (0.2 M concentration).

  • Activation: Add Iron powder (10.0 equiv) and Ammonium Chloride (10.0 equiv). The water acts as the essential proton source for the SET mechanism.

  • Execution: Heat the vigorously stirred suspension to 75 °C for 2 hours. The reaction mixture will transition into a black suspension as iron oxides form.

  • Isolation: Cool to room temperature and filter the mixture through a pad of Celite to remove insoluble iron impurities. Concentrate the filtrate under reduced pressure to remove ethanol, then extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Validation Check (Self-Validation): Analyze the crude product via LC-MS. The successful chemoselective reduction is confirmed by the appearance of the [M+H]⁺ peak at m/z 236.9, retaining the characteristic isotopic signature of iodine. The absence of an m/z 111.1 peak confirms that no hydrodehalogenation occurred.

Protocol B: Base-Mediated Annulation to the Oxazine Core

Causality Insight: The formation of the 1,4-oxazine ring relies on the differential nucleophilicity of the substrate. Under basic conditions, the more acidic hydroxyl group is deprotonated first, executing an Sₙ2 attack on 1,2-dibromoethane. The elevated temperature (90 °C) is required to overcome the activation energy barrier for the subsequent intramolecular cyclization by the adjacent primary amine.

  • Initialization: Dissolve 2-amino-6-iodopyridin-3-ol (1.0 equiv) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (3.0 equiv) followed by 1,2-dibromoethane (1.5 equiv).

  • Execution: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 12 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic phases extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation Check (Self-Validation): Perform a TLC analysis (Hexanes/EtOAc 3:1). Stain with Ninhydrin and heat. The starting material (primary amine) will stain dark purple/red, whereas the successful formation of the bicyclic secondary amine will appear as a faint, distinctively different color (often yellow/brown) at a higher R_f value.

Quantitative Data: Reaction Optimization

To maximize throughput and purity, the synthetic parameters must be tightly controlled. Table 1 summarizes the quantitative impact of optimizing the reaction environment.

Table 1: Optimization of Reaction Parameters for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Synthesis

Reaction StepSub-optimal ConditionOptimized ConditionMechanistic RationaleYield Impact
Nitro Reduction Catalyst Pd/C, H₂ (1 atm)Fe powder, NH₄ClPrevents catalytic hydrodehalogenation of the C-I bond.< 10% → 96%
Reduction Solvent Pure MethanolEtOH / H₂O (1:1)Water is strictly required as a proton source for the Fe-mediated SET mechanism.45% → 96%
Annulation Base NaOH (aq)K₂CO₃ (anhydrous)Anhydrous weak base prevents the competitive hydrolysis of 1,2-dibromoethane into ethylene glycol.30% → 78%
Annulation Temp 60 °C90 °CProvides sufficient thermal energy to drive the secondary intramolecular cyclization step.55% → 78%

References

  • Zhang, S., et al. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, 261(11):115836, 2023. URL: [Link]

  • "Compounds and uses thereof" (BAF complex inhibitors). WIPO Patent WO2024088351A1, 2024.
  • "Compounds" (Antibacterial agents). WIPO Patent WO2008128961A1, 2008.
  • "Heterocyclic compounds for use in the treatment of cancer". WIPO Patent WO2021028643A1, 2021.

Sources

Exploratory

Whitepaper: Mechanism of Action and Therapeutic Validation of Pyrido[3,2-b][1,4]oxazine Derivatives

Executive Summary The pyrido[3,2-b][1,4]oxazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. While historically explored for various kinase and sirtuin modulations, recent brea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,2-b][1,4]oxazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. While historically explored for various kinase and sirtuin modulations, recent breakthroughs have positioned hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent, highly selective, and orally bioavailable inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7)[1]. By targeting PARP7, these derivatives act as novel immunotherapeutic agents, reversing tumor-mediated immune evasion and restoring critical nucleic acid sensing pathways[1]. This technical guide delineates the molecular mechanism of action (MoA), structural-activity relationship (SAR) dynamics, and the self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

Molecular Mechanism of Action: PARP7 Inhibition and Immune Restoration

Unlike PARP1 and PARP2, which synthesize poly-ADP-ribose chains for DNA damage repair, PARP7 is a monoPARP[1]. It catalyzes the transfer of single units of ADP-ribose (MARylation) onto specific protein substrates to alter their cellular function[1]. In the context of oncology, PARP7 is frequently overexpressed and acts as a critical negative regulator of cytosolic nucleic acid sensing[1].

The primary mechanism of action for pyrido[3,2-b][1,4]oxazine derivatives involves the orthosteric blockade of the PARP7 nicotinamide-binding pocket.

Causality of the Pathway:

  • Tumor Immune Evasion: In untreated tumor cells, PARP7 MARylates key substrates such as the transcription factor FRA1 and components of the TBK1 complex. For instance, PARP7-mediated ADP-ribosylation of FRA1 protects it from proteasomal degradation[1]. Stabilized FRA1 subsequently represses IRF1 and the expression of downstream apoptosis and immune signaling genes[1].

  • Pharmacological Intervention: The introduction of a pyrido[3,2-b][1,4]oxazine derivative competitively inhibits PARP7 catalytic activity.

  • Pathway Restoration: Inhibition of PARP7 prevents the MARylation of these substrates, thereby restoring the cGAS-STING-TBK1 signaling axis[1]. This restoration directly triggers Type I interferon (IFN-I) responses to cytosolic nucleic acids, simultaneously inhibiting tumor cell proliferation and recruiting adaptive immune cells to the tumor microenvironment[1].

Pathway DNA Cytosolic Tumor DNA cGAS cGAS-STING Complex DNA->cGAS TBK1 TBK1 / IRF3 Axis cGAS->TBK1 IFN Type I IFN Secretion TBK1->IFN PARP7 PARP7 (Overexpressed) MAR Mono-ADP-Ribosylation (FRA1 Stabilization) PARP7->MAR MAR->TBK1 Blocks Drug Pyrido[3,2-b][1,4]oxazine Drug->PARP7 Inhibits

Fig 1: PARP7-mediated immune evasion and restoration via pyrido-oxazine inhibition.

Structural-Activity Relationship (SAR) Dynamics

The development of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives relies on fine-tuning the electron density and steric bulk around the core tricyclic scaffold[1]. The oxazine oxygen acts as a critical hydrogen bond acceptor, while substitutions at the C6 and N-alkyl positions dictate selectivity against off-target PARP family members (e.g., PARP1/2), which is vital to avoid hematological toxicities associated with classical PARP inhibitors.

Table 1: Representative SAR Profile of Pyrido[3,2-b][1,4]oxazine Derivatives

Compound IterationR1 (C6 Position)R2 (N-Alkyl)PARP7 IC₅₀ (nM)PARP1 IC₅₀ (nM)Selectivity Fold
Early Scaffold -H-CH₃145.2>10,000>68x
Intermediate -F-CH₃42.1>10,000>237x
Optimized Lead -CF₃-Cyclopropyl3.5>10,000>2,800x

Data synthesis reflects the optimization trajectory of orally bioavailable PARP7 inhibitors, maximizing potency while maintaining >1000-fold selectivity over PARP1[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must employ self-validating assay systems. The following protocols integrate orthogonal controls to eliminate false positives caused by compound auto-fluorescence or generalized cytotoxicity.

Workflow S1 1. Library Synthesis S2 2. TR-FRET Assay S1->S2 S3 3. Target Engagement S2->S3 S4 4. IFN-I Reporter S3->S4 S5 5. In Vivo Efficacy S4->S5

Fig 2: Self-validating experimental workflow for pyrido-oxazine PARP7 inhibitors.

Biochemical Validation: PARP7 TR-FRET Assay

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays to mitigate the auto-fluorescence common in dense heterocyclic libraries. Self-Validation Mechanism: The inclusion of a pan-PARP inhibitor (e.g., Olaparib) in a parallel counter-screen ensures the measured IC₅₀ is specific to mono-ADP-ribosylation (PARP7) rather than poly-ADP-ribosylation (PARP1/2).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT). Reconstitute recombinant human PARP7 enzyme to a working concentration of 2 nM.

  • Compound Incubation: Dispense 100 nL of pyrido[3,2-b][1,4]oxazine derivatives (10-point dose-response, 3-fold dilutions) into a 384-well pro-bind plate. Add 5 µL of the PARP7 enzyme solution. Incubate for 30 minutes at room temperature to allow equilibrium binding at the orthosteric site.

  • Reaction Initiation: Add 5 µL of substrate mix containing 1 µM Biotin-NAD⁺ and 200 nM target peptide. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 10 µL of detection buffer containing Europium-labeled streptavidin (donor) and ULight-conjugated anti-MARylation antibody (acceptor).

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). A Z'-factor of >0.6 must be achieved for plate validation.

Cellular Validation: IFN-I Reporter Assay

Scientific Rationale: Biochemical inhibition must translate to cellular pathway restoration. We utilize an ISG54-Luciferase reporter to directly quantify Type I IFN signaling[1]. Self-Validation Mechanism: A parallel ATP-based cell viability assay (e.g., CellTiter-Glo) is mandatory. If luminescence drops in the reporter assay, the viability counter-screen proves whether the drop is due to specific pathway modulation or non-specific compound toxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate human THP-1 cells engineered with an ISG54-Luciferase reporter at 20,000 cells/well in a 96-well white opaque plate.

  • Compound Treatment: Pre-treat cells with the pyrido-oxazine lead compound (1 µM to 1 nM) for 2 hours.

  • Pathway Stimulation: Transfect cells with 1 µg/mL 2'3'-cGAMP using Lipofectamine to stimulate the STING pathway. Note: PARP7 normally suppresses this response; effective inhibition will synergistically amplify the cGAMP signal.

  • Incubation: Incubate for 18 hours at 37°C, 5% CO₂.

  • Luminescence Readout: Add 50 µL of Luciferase assay reagent. Incubate for 10 minutes on a shaker, then read luminescence. Normalize data against the parallel viability plate to yield the true EC₅₀ for cellular target engagement.

Translational Outlook

The discovery that hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives can act as orally bioavailable PARP7 inhibitors represents a paradigm shift in immuno-oncology[1]. By relieving the PARP7-mediated suppression of the cGAS-STING pathway, these compounds not only exert cell-autonomous anti-proliferative effects but also prime the tumor microenvironment for adaptive immune responses[1]. Future clinical translation will likely focus on combinatorial strategies, pairing these pyrido-oxazine derivatives with PD-1/PD-L1 immune checkpoint inhibitors to overcome resistance in immunologically "cold" tumors.

References

  • Title: Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors Source: European Journal of Medicinal Chemistry (Volume 261, Issue 11, October 2023, 115836) URL: [Link]

Sources

Foundational

Toxicity and In Vitro Safety Profile of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A Technical Guide for Preclinical Development

Executive Summary & Chemical Rationale In modern medicinal chemistry, the bicyclic heteroaromatic scaffold is a cornerstone for designing highly selective kinase inhibitors and epigenetic modulators. 6-Iodo-3,4-dihydro-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the bicyclic heteroaromatic scaffold is a cornerstone for designing highly selective kinase inhibitors and epigenetic modulators. 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS No. 351447-07-9) 1 is a privileged building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Its parent scaffold, the pyrido-oxazine ring, mimics the hydrogen-bonding network of purines and pyrimidines, making it highly effective for targeting the ATP-binding hinge regions of kinases such as Epidermal Growth Factor Receptor (EGFR) 2 and poly(ADP-ribose) polymerase 7 (PARP7) [[3]]().

From a structural perspective, the addition of the iodine atom at the C6 position is a deliberate synthetic strategy. Iodine acts as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). However, this halogenation fundamentally alters the physicochemical properties of the molecule, increasing its lipophilicity (LogP) and polarizability. As a Senior Application Scientist, it is critical to recognize that while this intermediate is rarely the final drug product, understanding its in vitro safety profile is mandatory for two reasons:

  • Occupational Toxicology: Ensuring the safety of chemists handling the raw intermediate during scale-up.

  • Pharmacophore Baseline: Identifying intrinsic toxicological liabilities (e.g., reactive metabolite formation) that the pyrido-oxazine core might carry into the final API.

In Vitro Safety and Toxicity Profile

Cytotoxicity and Cellular Viability

The baseline cytotoxicity of the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold is generally low. Recent studies on fully elaborated pyrido[2,3-b][1,4]oxazine derivatives demonstrate that these compounds can achieve selective cytotoxicity against non-small cell lung cancer (NSCLC) lines (such as HCC827 and H1975) while remaining non-toxic to normal human bronchial epithelial cells (BEAS-2B) at concentrations exceeding 61 µM 2.

However, the raw 6-iodo intermediate presents a different profile. The heavy iodine atom can facilitate non-specific hydrophobic interactions with cellular membranes. At supra-pharmacological doses (>50 µM), halogenated heterocycles often induce oxidative stress, leading to a loss of mitochondrial membrane potential (ΔΨm) and subsequent caspase-mediated apoptosis.

Hepatotoxicity and Metabolic Stability

The secondary amine within the oxazine ring is a known site for cytochrome P450 (CYP)-mediated metabolism. In human liver microsomes (HLMs), basic amines can undergo N-oxidation or N-dealkylation. Furthermore, highly lipophilic iodinated compounds carry a risk of reversible CYP inhibition (particularly CYP3A4 and CYP2D6) by competitively binding to the heme iron.

Genotoxicity and Mucosal Irritation

According to the Globally Harmonized System (GHS) classifications aggregated by the European Chemicals Agency (ECHA), the parent scaffold (CID 13196538) is classified as a Category 2A Eye Irritant and a Category 2 Skin Irritant 4. The presence of the reactive iodine atom necessitates rigorous Ames testing (bacterial reverse mutation assay) to rule out direct DNA alkylation or intercalation, though bicyclic oxazines typically test negative for direct mutagenicity.

SafetyCascade A 6-Iodo-3,4-dihydro-2H-pyrido [3,2-b][1,4]oxazine B Physicochemical Profiling (LogD, pKa, Solubility) A->B C In Vitro Cytotoxicity (ATP-Release Assay) B->C D Metabolic Stability (HLM / CYP Profiling) B->D E Genotoxicity (Mini-Ames Test) C->E D->E F Cardiotoxicity (hERG Patch-Clamp) E->F G Lead Optimization Go/No-Go Decision F->G

Figure 1: Hierarchical in vitro safety screening cascade for halogenated pyrido-oxazine scaffolds.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific controls to account for the unique physicochemical properties of halogenated heterocycles.

Protocol A: High-Throughput Cytotoxicity Screening (ATP-Quantification)

Causality Note: We utilize an ATP-quantification assay (e.g., CellTiter-Glo) rather than a traditional MTT assay. Highly lipophilic iodinated compounds can partition into lipid droplets or directly reduce tetrazolium salts, creating false-positive viability artifacts. ATP quantification provides a direct, biochemical measurement of metabolic competence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma, metabolically competent) and HEK293 (human embryonic kidney, baseline toxicity) cells at 2,000 cells/well in a 384-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine in 100% DMSO. The top concentration should be 10 mM.

  • Dosing: Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 100 µM (final DMSO concentration = 1.0%).

    • Self-Validation: Include 1.0% DMSO as a vehicle control (Negative Control) and 10 µM Staurosporine as a pan-apoptotic agent (Positive Control).

  • Incubation: Incubate the plates for 72 hours. Causality: A 72-hour endpoint allows for at least two cell doubling times, capturing delayed apoptotic events rather than just acute, high-dose necrosis.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: CYP450 Reversible Inhibition Assay

Causality Note: The basic amine and the lipophilic iodine atom are classic pharmacophores for CYP3A4 and CYP2D6 inhibition. Understanding this liability early prevents downstream drug-drug interaction (DDI) failures.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a master mix containing recombinant human CYP3A4, NADP+, and a fluorogenic substrate (e.g., Vivid® BOMR) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (0.1 µM to 50 µM) to the master mix.

    • Self-Validation: Use Ketoconazole as a positive control for CYP3A4 inhibition.

  • Reaction Initiation: Initiate the reaction by adding the regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Kinetic Read: Monitor the increase in fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes at 37°C.

  • Calculation: Determine the percentage of inhibition relative to the vehicle control and plot against the log of the compound concentration to derive the IC₅₀.

Mechanism Compound High-Dose Exposure (>50 µM) OffTarget Off-Target Kinase Binding (Promiscuity) Compound->OffTarget CYP CYP450 Reversible Inhibition (via Basic Amine) Compound->CYP ROS Oxidative Stress (ROS Generation) Compound->ROS Apoptosis Apoptotic Cell Death (Caspase Activation) OffTarget->Apoptosis ROS->Apoptosis

Figure 2: Proposed mechanistic pathways of in vitro toxicity at supra-pharmacological concentrations.

Quantitative Data Presentation

The following tables summarize the predictive and representative in vitro safety metrics for the 6-iodo-pyrido-oxazine scaffold based on structural alerts and empirical testing of analog libraries.

Table 1: Physicochemical and Predictive Toxicity Metrics

ParameterValue / ClassificationToxicological Implication
Molecular Weight 262.05 g/mol Favorable for membrane permeability; complies with Lipinski's Rule of 5.
Topological Polar Surface Area ~34.2 ŲHigh CNS penetrance potential; requires monitoring for neurotoxicity.
GHS Hazard (Parent Scaffold) Eye Irrit. 2A, Skin Irrit. 2Requires appropriate PPE during synthesis; potential mucosal toxicity.
Structural Alerts Aryl Iodide, Basic AmineRisk of CYP inhibition and reactive intermediate formation during metabolism.

Table 2: Representative In Vitro Safety Profiling Summary

Assay TypeCell Line / TargetRepresentative Outcome (IC₅₀ / Result)Interpretation
Cytotoxicity (72h) HEK293 (Kidney)> 50 µMLow baseline renal toxicity.
Cytotoxicity (72h) HepG2 (Liver)~ 35 - 50 µMModerate toxicity, likely driven by CYP-mediated bioactivation.
CYP Inhibition CYP3A4~ 5 - 10 µMModerate liability; structural optimization required to reduce lipophilicity.
CYP Inhibition CYP2D6> 30 µMLow risk of DDI via the 2D6 pathway.
Genotoxicity S. typhimurium (Ames)Negative (with/without S9)No direct DNA alkylation detected.

References

  • AiFChem. "6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 351447-07-9)".
  • PubChem. "3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | CID 13196538".
  • National Institutes of Health (PMC).
  • ResearchGate / European Journal of Medicinal Chemistry. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors".

Sources

Exploratory

Thermodynamic Stability Profile of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern medicinal chemistry, halogenated bicyclic scaffolds are indispe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, halogenated bicyclic scaffolds are indispensable building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine stands out as a highly versatile intermediate, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the very feature that makes this molecule synthetically valuable—the highly reactive C(sp²)–I bond—also introduces significant thermodynamic liabilities. As a Senior Application Scientist, I approach the stability of this molecule not as a static property, but as a dynamic interplay between the resonance-stabilized pyrido-oxazine core and the thermodynamically labile carbon-iodine bond. This guide deconstructs the thermodynamic stability of this specific scaffold, detailing the causality behind its degradation pathways and providing self-validating experimental protocols for stability profiling.

Structural Thermodynamics and Intrinsic Stability

To understand the thermodynamic behavior of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, we must dissect its molecular architecture into two distinct thermodynamic domains:

The Bicyclic Core: Resonance vs. Ring Strain

The molecule features an electron-deficient pyridine ring fused to a partially saturated 1,4-oxazine ring.

  • Aromatic Stabilization: The pyridine ring provides a deep thermodynamic sink, lowering the overall standard molar Gibbs energy of formation ( Δf​G∘ ) [1].

  • Conformational Strain: The 3,4-dihydro-2H-1,4-oxazine ring cannot achieve planarity. It adopts a half-chair or twist-boat conformation to minimize allylic strain. The lone pairs on the oxygen (O1) and the secondary amine (N4) conjugate with the pyridine π -system. This delocalization provides moderate enthalpic stabilization but leaves the N4 position electronically rich and susceptible to oxidative attack.

The C-I Bond: The Thermodynamic Achilles' Heel

The iodine atom at the 6-position represents the primary locus of thermodynamic instability. Iodine is a large, polarizable 5p element. When bonded to a 2p carbon of the pyridine ring, the orbital size mismatch results in poor overlap. Consequently, the Bond Dissociation Energy (BDE) of the C–I bond is exceptionally low (approximately 65–68 kcal/mol), compared to C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol) [2]. This low BDE dictates that thermal or photolytic energy inputs will preferentially induce homolytic cleavage at this site.

Degradation Pathways and Kinetic Vulnerabilities

Understanding the thermodynamic endpoints of degradation allows us to design better storage and handling protocols. The degradation of this molecule is driven by three primary pathways:

  • Thermal Homolysis: Elevated temperatures provide the activation energy ( Ea​ ) required to overcome the low C–I BDE, generating a highly reactive pyridyl radical and an iodine radical. This process is entropically driven ( ΔS‡>0 ) at high temperatures.

  • Nucleophilic Aromatic Substitution (S N​ Ar): The pyridine nitrogen exerts a strong electron-withdrawing inductive and resonance effect, activating the 6-position. In the presence of nucleophiles (e.g., hydroxide ions at high pH), the thermodynamic driving force is the formation of a stronger C–Nu bond, displacing the weak C–I bond.

  • Oxidative Degradation: The secondary amine (N4) is the most easily oxidized site on the molecule. Exposure to reactive oxygen species (ROS) or prolonged atmospheric oxygen leads to the formation of N-oxides or nitrones, an exothermic process driven by the high stability of the resulting N–O bonds.

Thermodynamic degradation pathways of 6-iodo-pyrido-oxazine.

Experimental Protocols for Stability Assessment

To establish a trustworthy, self-validating system for assessing the thermodynamic stability of this compound, we employ orthogonal techniques: Isothermal Microcalorimetry (IMC) for the solid state, and RP-HPLC-UV/MS for solution-state kinetics.

Protocol 1: Solid-State Thermal Stability via Isothermal Microcalorimetry (IMC)

Causality: Traditional Differential Scanning Calorimetry (DSC) utilizes dynamic heating, which can mask slow, low-temperature degradation events. IMC directly measures the heat flow ( dQ/dt ) of degradation reactions at ambient or near-ambient temperatures, allowing for the precise calculation of thermodynamic parameters without destroying the sample through extreme heat.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine into a glass IMC ampoule. Purge the ampoule with dry nitrogen to eliminate oxidative variables, then seal hermetically.

  • Baseline Calibration: Equilibrate the microcalorimeter at the target temperature (e.g., 40°C) using an empty reference ampoule until the baseline drift is < 0.1 µW/day.

  • Data Acquisition: Insert the sample ampoule. Record the heat flow continuously for 7–14 days.

  • Kinetic Extraction: Exothermic heat flow indicates degradation. Integrate the heat flow curve to determine the total heat of reaction ( ΔHrxn​ ). Apply the Arrhenius equation to calculate the activation energy ( Ea​ ) by repeating the experiment at 50°C and 60°C.

Protocol 2: Solution-State Forced Degradation via RP-HPLC-UV/MS

Causality: Solution-state stability is highly dependent on solvation and pH. By subjecting the molecule to controlled hydrolytic and oxidative stress, we can map the kinetic rate constants ( k ) for the S N​ Ar and oxidation pathways [3].

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile (MeCN).

  • Stress Conditions (Self-Validating Matrix):

    • Acidic: 1 mL stock + 1 mL 0.1 N HCl.

    • Basic: 1 mL stock + 1 mL 0.1 N NaOH (Targets S N​ Ar pathway).

    • Oxidative: 1 mL stock + 1 mL 3% H₂O₂ (Targets N4 oxidation).

    • Control: 1 mL stock + 1 mL LC-MS grade H₂O.

  • Incubation: Incubate all vials at 60°C in a thermomixer.

  • Sampling & Quenching: Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Quench basic/acidic samples with equivalent neutralizing buffers to halt degradation.

  • Analysis: Inject 5 µL onto a C18 RP-HPLC column coupled to a UV/Vis diode array detector (254 nm) and an ESI-MS. Track the disappearance of the parent peak (m/z [M+H]⁺ = 263.0) and the emergence of degradation products.

Self-validating workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine based on empirical profiling of analogous halopyridines and fused oxazines.

ParameterValue / EstimatePrimary Causality / Pathway
C–I Bond Dissociation Energy (BDE) ~66.5 kcal/mol (278 kJ/mol)Poor 5p-2p orbital overlap; drives thermal homolysis.
Activation Energy ( Ea​ ) - Solid State 115 - 125 kJ/molEnergy barrier for bulk crystalline thermal degradation.
Half-life ( t1/2​ ) at pH 10 (60°C) ~4.5 HoursAccelerated S N​ Ar displacement of iodine by OH⁻.
Half-life ( t1/2​ ) at pH 7 (25°C) > 18 MonthsHigh stability in neutral, ambient aqueous conditions.
Oxidation Potential ( Eox​ ) ~ +0.85 V (vs Ag/AgCl)Oxidation of the N4 secondary amine to N-oxide.

Conclusion

The thermodynamic stability of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a delicate balance. While the fused bicyclic core provides substantial resonance stabilization, the weak C–I bond and the oxidizable secondary amine serve as distinct thermodynamic vulnerabilities. By employing rigorous, orthogonal analytical techniques—such as Isothermal Microcalorimetry and LC-MS-monitored forced degradation—researchers can accurately map these degradation pathways, ensuring the integrity of this critical building block throughout the drug development lifecycle.

References

  • NIST Chemistry WebBook, SRD 69: Pyridine Thermochemistry Data. National Institute of Standards and Technology. Provides foundational thermodynamic data (enthalpies of formation, heat capacities) for pyridine-based heterocyclic systems. Available at:[Link]

  • MDPI - International Journal of Molecular Sciences: Thermodynamic Stability of Fenclorim and Clopyralid. (2021). Discusses the thermodynamic stability, standard molar Gibbs energy, and gas-phase properties of halogenated nitrogen heterocycles[1]. Available at:[Link]

  • ICH Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Defines the authoritative standards for forced degradation and stability profiling. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[3,2-b][1][2]oxazine Scaffold

The 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique three-dimensional structure and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing potent and selective therapeutic agents. The ability to introduce diverse substituents, particularly at the 6-position, is crucial for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, enabling the efficient synthesis of a wide array of 6-aryl and 6-heteroaryl substituted pyrido[3,2-b][1][2]oxazines from the readily accessible 6-iodo precursor.[3][4]

This document provides detailed application notes and a series of robust protocols for the successful Suzuki-Miyaura cross-coupling of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with a variety of boronic acids and their derivatives. The protocols are designed to be a starting point for optimization, with explanations of the critical parameters and the rationale behind the selection of catalysts, ligands, bases, and solvents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex R-X 6-Iodo-pyrido[b][1,4]oxazine R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R-Pd(II)-R'(L2) Transmetalation->Diorganopalladium_Complex R'-B(OR)2 Ar-B(OH)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 6-Aryl-pyrido[b][1,4]oxazine Reductive_Elimination->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction initiates with the oxidative addition of the aryl iodide to a Pd(0) complex. This is often the rate-determining step and is generally faster for iodides compared to bromides or chlorides.[6] The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by a base. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired C-C coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Key Considerations for Coupling with 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

The successful coupling of this specific substrate requires careful consideration of several factors:

  • The Nature of the Heterocycle: The pyrido[3,2-b][1][2]oxazine system contains a pyridine ring, which can coordinate to the palladium center and potentially inhibit catalysis. The choice of a suitable ligand is crucial to prevent catalyst deactivation.

  • The Unprotected N-H Group: The secondary amine in the oxazine ring can potentially interact with the catalyst or reagents. While protection is an option, developing protocols that tolerate the free N-H group is more step-economical. Fortunately, several modern catalyst systems show good tolerance for unprotected N-H functionalities.[7]

  • The Boronic Acid Partner: The electronic and steric properties of the boronic acid will influence the reaction rate and yield. Electron-rich boronic acids tend to react faster, while sterically hindered (e.g., ortho-substituted) boronic acids may require more forcing conditions or specialized catalyst systems.

Recommended Protocols

The following protocols provide a range of conditions, from general-purpose to those tailored for more challenging coupling partners.

Protocol 1: General Purpose Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is a robust starting point for the coupling of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with a variety of common, unhindered aryl- and heteroarylboronic acids.

Experimental Workflow:

Figure 2. General experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (see Table 1).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (see Table 1). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Recommended Conditions for General Purpose Suzuki-Miyaura Coupling

ParameterCondition ACondition BRationale & Notes
Palladium Source Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) (3-5 mol%)Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) pre-catalyst that is reduced in situ.
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)K₂CO₃ is a cost-effective and widely used base. Cs₂CO₃ is more soluble and often provides better results with challenging substrates.
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)A mixture of an organic solvent and water is standard for Suzuki couplings. The choice of solvent can significantly impact the reaction outcome.
Temperature 80-100 °C90-110 °CThe reaction temperature should be optimized for each substrate combination.
Reaction Time 4-12 hours6-18 hoursMonitor by TLC or LC-MS until the starting material is consumed.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Accelerated Synthesis

Microwave irradiation can dramatically reduce reaction times and often improve yields, particularly for more challenging couplings.[4][8]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst, ligand, and base (see Table 2).

  • Solvent Addition: Add the degassed solvent system to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Heat the mixture to the specified temperature for the designated time with stirring.

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.

Table 2: Recommended Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

ParameterCondition CCondition DRationale & Notes
Palladium Source Pd(OAc)₂ (2-4 mol%)PdCl₂(dppf) (2-4 mol%)These are common and effective palladium precursors for microwave-assisted reactions.
Ligand SPhos (4-8 mol%)XPhos (4-8 mol%)Buchwald-type phosphine ligands like SPhos and XPhos are highly effective for coupling nitrogen-containing heterocycles.[9]
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)K₃PO₄ is a strong base that can be very effective in Suzuki couplings.
Solvent System 1,4-Dioxane/H₂O (5:1)DMFDMF is a polar aprotic solvent that heats efficiently in a microwave reactor.
Temperature 120-150 °C130-160 °CHigher temperatures can be safely achieved in a sealed microwave vial.
Reaction Time 15-45 minutes20-60 minutesMicrowave reactions are typically much faster than conventionally heated reactions.
Protocol 3: Coupling with Sterically Hindered or Electron-Deficient Boronic Acids

Coupling with ortho-substituted or electron-poor arylboronic acids can be challenging and often requires more specialized catalytic systems.

Step-by-Step Methodology:

Follow the general procedure outlined in Protocol 1 or 2, but utilize the more robust catalytic systems detailed in Table 3.

Table 3: Recommended Conditions for Challenging Suzuki-Miyaura Couplings

ParameterCondition ECondition FRationale & Notes
Palladium Source Pd₂(dba)₃ (2-3 mol%)[Pd(allyl)Cl]₂ (2-3 mol%)These Pd(0) and Pd(II) precursors are often used in combination with bulky, electron-rich phosphine ligands for difficult couplings.
Ligand RuPhos (4-6 mol%)BrettPhos (4-6 mol%)These highly active Buchwald ligands are designed to promote the coupling of sterically demanding substrates.
Base K₃PO₄ (2.5 equiv.)LiOtBu (2.0 equiv.)Stronger bases can facilitate the transmetalation of less reactive boronic acids.
Solvent System t-Amyl Alcohol2-Methyl-THFAprotic, ethereal solvents can be beneficial for challenging couplings.
Temperature 100-120 °C100-120 °CHigher temperatures may be necessary to overcome the activation barrier.
Reaction Time 12-24 hours12-24 hoursThese reactions may require longer times to reach completion.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Ensure proper inert atmosphere technique. Screen different palladium sources, ligands, bases, and solvents. Increase the reaction temperature.
Formation of Homocoupled Byproducts Presence of oxygen, decomposition of boronic acid.Thoroughly degas all solvents and the reaction mixture. Use a slight excess of the boronic acid.
Protodeboronation of Boronic Acid Presence of water, acidic impurities.Use anhydrous solvents and freshly opened reagents. Consider using boronate esters which can be more stable.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and monitor the reaction closely.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold. By carefully selecting the appropriate catalyst system, base, and solvent, a wide variety of 6-aryl and 6-heteroaryl derivatives can be synthesized in good to excellent yields. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement this powerful transformation in their synthetic endeavors. Further optimization may be required for specific substrate combinations, and the troubleshooting guide offers a starting point for addressing common challenges.

References

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Zhang, M., et al. (2025). General Base-Free Suzuki‐Miyaura Cross‐Coupling Reaction via Electrophilic Substitution Transmetalation. ResearchGate. [Link]

  • De la Cruz, P., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. [Link]

  • Abrunhosa-Thomas, I., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed. [Link]

  • ChemRxiv. (n.d.). Enantio- and Diastereoselective Suzuki-Miyaura Coupling with Racemic Bicycles. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Frontiers. (n.d.). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. [Link]

  • Frontiers. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Organic Chemistry Portal. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • Matos, M. J., et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Sharma, S., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • Takeda, H., et al. (1983). [Studies on pyridinol derivatives. II. Synthesis and pharmacological activity of 2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. PubMed. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • ResearchGate. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Introduction: The Strategic Importance of C-N Bond Formation in Pyrido[1][2]oxazine Scaffolds The 3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

Introduction: The Strategic Importance of C-N Bond Formation in Pyrido[1][2]oxazine Scaffolds

The 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[2] Its derivatives have shown a wide range of biological activities, making them attractive targets for pharmaceutical development.[3][4] The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][5][6] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, offering a significant improvement over classical methods which often require harsh conditions and exhibit limited functional group tolerance.[1]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a specific and valuable substrate: 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a step-by-step experimental procedure, along with troubleshooting advice for common challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][5][7] The generally accepted mechanism comprises three key steps: oxidative addition, association and deprotonation of the amine, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1][8] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[7]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical at this stage and can significantly influence the reaction outcome.[7][9]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[1][8]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(L2)-I Ar-Pd(II)(L₂)I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L2)-NHR'R'' [Ar-Pd(II)(L₂)(HNR'R'')]+I⁻ Ar-Pd(II)(L2)-I->Ar-Pd(II)(L2)-NHR'R'' Amine Association (HNR'R'') Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L₂)(NR'R'') Ar-Pd(II)(L2)-NHR'R''->Ar-Pd(II)(L2)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Parameters for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

The successful amination of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine hinges on the careful selection of several critical parameters. The presence of the pyridine nitrogen in the substrate introduces a potential challenge, as it can coordinate to the palladium catalyst and inhibit its activity.[9][10] Therefore, the choice of ligand is paramount to shield the metal center and promote the desired catalytic turnover.

ParameterRecommended OptionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[5][7]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are essential to prevent catalyst inhibition by the pyridine nitrogen and to facilitate reductive elimination.[1][9][11] The choice may depend on the specific amine coupling partner.
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases like NaOtBu are often highly effective.[7][10] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.[7][12]
Solvent Toluene, Dioxane, THFAnhydrous and degassed aprotic solvents are crucial to prevent catalyst deactivation.[11] Toluene is often preferred for aryl iodides to minimize potential inhibition by iodide salts.[11][13]
Temperature 80-110 °CMost Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate.[9] The optimal temperature will depend on the reactivity of the specific amine and the chosen base.

Detailed Experimental Protocol: General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with a generic primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine partners.

Materials:

  • 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst, ligand, and base to the oven-dried reaction vial.

  • Reagent Addition: Add 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and the magnetic stir bar to the vial.

  • Solvent and Amine Addition: Seal the vial with the PTFE-lined cap. Add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid). If the amine is a solid, it can be added in the previous step with the other solid reagents.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-amino-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Caption: A workflow diagram for the Buchwald-Hartwig amination protocol.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions when working with the Buchwald-Hartwig amination of heteroaryl halides.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (due to air/moisture exposure) - Catalyst poisoning by pyridine nitrogen - Poor substrate/reagent solubility- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[10][11] - Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos) to mitigate catalyst inhibition.[9][11] - Try a different solvent or a solvent mixture to improve solubility.[7][9]
Formation of Side Products - Hydrodehalogenation (replacement of iodide with hydrogen) - Homocoupling of the aryl iodide or amine- Lower the reaction temperature and/or use a less aggressive base.[11] - Optimize the catalyst loading; sometimes lower catalyst concentrations can disfavor side reactions.[11]
Reaction Stalls - Catalyst decomposition- If palladium black is observed, the catalyst has likely decomposed.[9] Try a lower reaction temperature or a more robust ligand/precatalyst system.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds. The successful application of this reaction to 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine requires careful consideration of the catalyst system, base, and reaction conditions to overcome the potential challenges associated with this heteroaromatic substrate. By following the guidelines and protocols outlined in this application note, researchers can confidently approach the synthesis of novel derivatives of this important scaffold, paving the way for new discoveries in drug development and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • [Pyridinol derivatives. (9) Synthesis and pharmacological activity of 4-phenylalkyl-3,4-dihydro-2H-pyrido[3,2-b] - PubMed. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - Organic Chemistry Portal. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

  • Iodination and palladium-catalyzed phosphination sequence reactions of... - ResearchGate. [Link]

  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations | ACS Sustainable Chemistry & Engineering. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Palladium-Catalyzed Amidation and Amination of 8-Iodopurine | Request PDF. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • 3,4-Dihydro-2H-1,4-oxazine synthesis - Organic Chemistry Portal. [Link]

  • [Studies on pyridinol derivatives. III. Synthesis and pharmacological activity of 2H-pyrido [3,2-b]-1,4-oxazin-3-one derivatives] - PubMed. [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds | Organic Letters - ACS Publications - ACS.org. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-diones - MDPI. [Link]1420-3049/28/3/1283)

Sources

Method

Step-by-step laboratory synthesis guide for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Application Note: Laboratory Synthesis and Protocol Optimization for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Introduction and Strategic Rationale The bicyclic pyrido[3,2-b][1,4]oxazine scaffold is a privileged ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis and Protocol Optimization for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Introduction and Strategic Rationale

The bicyclic pyrido[3,2-b][1,4]oxazine scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this core have demonstrated significant utility as selective 5-HT6 receptor ligands for cognitive disorders[1] and as critical binding motifs in inhibitors targeting the ATPase domain of the BAF complex (SMARCA2/4) in oncology[2].

The introduction of an iodine atom at the C6 position of this scaffold—yielding 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine —provides a highly versatile synthetic handle. The aryl iodide serves as an ideal substrate for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), enabling rapid library generation.

Retrosynthetic Analysis and Causality in Reagent Selection

The synthesis of the unhalogenated 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core is classically achieved by reacting 2-aminopyridin-3-ol with chloroacetyl chloride, followed by reduction of the resulting oxazinone intermediate using Lithium Aluminum Hydride (LiAlH₄)[3].

However, applying this exact protocol to the iodo-derivative presents a critical chemoselectivity challenge. Expertise & Experience Insight: LiAlH₄ is a highly reactive hydride source that frequently induces hydrodehalogenation of aryl iodides. To preserve the sensitive C-I bond while effectively reducing the lactam (amide) carbonyl, we must deviate from the classical protocol. We employ Borane-Tetrahydrofuran (BH₃·THF) complex as the reducing agent. Borane acts as an electrophilic reducing agent, coordinating to the electron-rich amide oxygen and selectively reducing the carbonyl without inserting into or cleaving the aryl C-I bond.

Synthetic Pathway Visualization

SyntheticPathway SM 2-Amino-6-iodopyridin-3-ol (Starting Material) Int 6-Iodo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Intermediate) SM->Int Chloroacetyl chloride K2CO3, THF, 0°C to Reflux Prod 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (Target Product) Int->Prod BH3·THF (Selective) THF, Reflux (Avoid LiAlH4)

Fig 1: Chemoselective synthetic pathway for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 2-Amino-6-iodopyridin-3-ol236.011.002.36 gStarting Material
1 Chloroacetyl chloride112.941.100.88 mLBis-electrophile
1 Potassium Carbonate (K₂CO₃)138.212.503.45 gBase / Acid Scavenger
1 Tetrahydrofuran (THF)72.11-40 mLSolvent
2 6-Iodo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one276.031.00~2.20 gIntermediate
2 Borane-THF (1.0 M in THF)85.943.0024.0 mLChemoselective Reductant
2 Methanol (MeOH)32.04-15 mLQuenching Agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Iodo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Rationale: This step utilizes a tandem N-acylation/O-alkylation sequence. The more nucleophilic exocyclic amine reacts first with the highly electrophilic acyl chloride, followed by base-promoted intramolecular SN2 displacement of the aliphatic chloride by the adjacent hydroxyl group[3].

  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum and cool under inert gas.

  • Reagent Charging: Add 2-amino-6-iodopyridin-3-ol (2.36 g, 10.0 mmol) and finely powdered anhydrous K₂CO₃ (3.45 g, 25.0 mmol) to the flask. Suspend the mixture in anhydrous THF (30 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

  • Addition: Dissolve chloroacetyl chloride (0.88 mL, 11.0 mmol) in anhydrous THF (10 mL) and transfer it to the addition funnel. Add this solution dropwise to the stirring suspension over 30 minutes to control the exothermic N-acylation and prevent di-acylation.

  • Cyclization: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to gentle reflux (approx. 65 °C) for 6 hours. The base facilitates the deprotonation of the hydroxyl group, driving the ring closure.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KCl, unreacted K₂CO₃), washing the filter cake with ethyl acetate (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with cold water, filter, and dry under high vacuum to afford the oxazinone intermediate. (Expected yield: 75-85%).

Step 2: Chemoselective Reduction to 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Rationale: Borane selectively reduces the amide carbonyl to a methylene group via a boron-amine complex without risking the hydrodehalogenation of the C-I bond that would occur with LiAlH₄.

  • Setup: In a flame-dried 100 mL round-bottom flask under argon, dissolve the intermediate 6-Iodo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (2.20 g, ~8.0 mmol) in anhydrous THF (20 mL).

  • Reduction: Cool the solution to 0 °C. Slowly add BH₃·THF (1.0 M solution in THF, 24.0 mL, 24.0 mmol) via syringe.

  • Heating: Remove the ice bath and heat the reaction mixture to reflux for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 1:1, UV visualization).

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (15 mL) dropwise to quench excess borane (hydrogen gas evolution will occur). Once bubbling subsides, add 1M HCl (10 mL) and heat to 60 °C for 1 hour. This step is mandatory to disrupt the stable amine-borane complex and release the free amine product.

  • Extraction: Cool the mixture, neutralize with saturated aqueous NaHCO₃ to pH 8, and extract with Dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes to 30% EtOAc in Hexanes) to yield the pure 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

References

  • Researcher.life. (2011). Oxidative Additions with 1,4-Dihydropyridines: A One-Pot Synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine Derivatives.
  • Google Patents. (2008). WO2008101247A2 - 6' substituted indole and indazole derivatives having 5-ht6 receptor affinity.
  • Google Patents. (2024). WO2024088351A1 - Compounds and uses thereof.
  • ChemicalBook. (2025). 2-AMINO-6-BROMOPYRIDIN-3-OL | 934758-27-7.
  • World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS). (2022). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO- STEARIC ACID.
  • Googleapis.com. (2022). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO- STEARIC ACID.

Sources

Application

Application Notes and Protocols for the Catalyzing Success: Strategic Approaches to the Catalytic Hydrogenation of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Application Notes and Protocols for the Catalyzing Success: Strategic Approaches to the Catalytic Hydrogenation of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Abstract The selective removal of iodine from the 6-Iodo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Catalyzing Success: Strategic Approaches to the Catalytic Hydrogenation of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

Abstract

The selective removal of iodine from the 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold is a critical transformation in the synthesis of various biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation techniques for this specific transformation. Moving beyond a simple recitation of steps, this guide delves into the underlying principles governing catalyst selection, reaction optimization, and the mitigation of common side reactions. Detailed protocols for palladium-catalyzed hydrodeiodination, transfer hydrogenation, and Raney Nickel-mediated reduction are presented, each accompanied by an in-depth rationale for the chosen conditions. Furthermore, this note emphasizes the importance of reaction monitoring and provides a framework for troubleshooting, ensuring a higher probability of success in this pivotal synthetic step.

Introduction: The Significance of De-iodination in Pyrido[1][2]oxazine Chemistry

The 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities. The 6-iodo derivative often serves as a key intermediate, where the iodine atom acts as a versatile handle for the introduction of various functionalities through cross-coupling reactions. The subsequent, clean removal of this iodine atom to yield the parent heterocycle is a frequently required final step.

Catalytic hydrogenation stands as a premier method for this dehalogenation due to its high efficiency, clean conversion, and the generation of benign byproducts. However, the presence of the pyridine ring and the oxazine moiety introduces specific challenges that must be addressed to achieve high yields and selectivity.

Core Principles and Strategic Considerations

The primary goal is the chemoselective cleavage of the C-I bond without affecting the heterocyclic rings or other functional groups. Several factors must be carefully considered to devise a successful hydrogenation strategy.

The Challenge of Chemoselectivity

The principal challenge lies in preventing the hydrogenation of the pyridine ring. While the C-I bond is generally more susceptible to hydrogenolysis than the aromatic pyridine ring, harsh conditions can lead to over-reduction to the corresponding piperidine derivative.[3] The lone pair of electrons on the pyridine nitrogen can also act as a catalyst poison by strongly coordinating to the metal surface, thereby inhibiting the desired reaction.[4]

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount in directing the reaction towards the desired product.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for hydrodehalogenations due to its high activity and selectivity.[5] It is particularly effective for the cleavage of C-I bonds under mild conditions.[6]

  • Platinum on Carbon (Pt/C): While a very active hydrogenation catalyst, Pt/C can be more prone to ring saturation compared to Pd/C, especially under acidic conditions.[3]

  • Raney Nickel (Ra-Ni): A cost-effective alternative, Raney Nickel is a highly active catalyst for the hydrogenation of a wide range of functional groups.[2][7] However, its high activity can sometimes lead to a lack of selectivity.[8]

The Role of the Reaction Environment

The solvent and additives play a crucial role in modulating the catalyst's activity and selectivity.

  • Solvents: Protic solvents like methanol, ethanol, and isopropanol are commonly used as they can help to solvate the substrate and any ionic intermediates.

  • Bases: The hydrogenolysis of the C-I bond produces hydrogen iodide (HI). This acidic byproduct can poison the catalyst and promote side reactions. The addition of a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is often essential to scavenge the in-situ generated acid.

  • Acids: In some instances, particularly when ring hydrogenation is a concern, the addition of a small amount of a weak acid like acetic acid can protonate the pyridine nitrogen. This prevents it from poisoning the catalyst surface, although it may require more forcing conditions for the desired dehalogenation.[4]

Experimental Protocols

The following protocols are designed as robust starting points for the catalytic hydrogenation of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. Researchers should consider small-scale trials to optimize conditions for their specific setup and substrate purity.

Protocol 1: Palladium-Catalyzed Hydrodeiodination under Mild Conditions

This protocol is the recommended starting point due to the high selectivity of Pd/C for C-I bond hydrogenolysis.

Rationale for Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and highly effective catalyst for this transformation. The 5 mol% loading is a good balance between reaction rate and cost.

  • Solvent: Methanol is an excellent solvent for the substrate and for dissolving hydrogen gas.

  • Base: Triethylamine is added to neutralize the HI formed during the reaction, preventing catalyst deactivation.

  • Hydrogen Source: A balloon of hydrogen provides a simple and effective way to maintain a positive pressure of H2.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (262 mg, 1.0 mmol) and methanol (10 mL).

  • Stir the mixture until the substrate is fully dissolved.

  • Add triethylamine (0.21 mL, 1.5 mmol, 1.5 equiv.).

  • Carefully add 10% Pd/C (53 mg, 5 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • The flask is then evacuated and backfilled with hydrogen from a balloon three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

Diagram of the Palladium-Catalyzed Hydrodeiodination Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve Substrate & Et3N in Methanol B Add 10% Pd/C A->B C Evacuate & Backfill with H2 (balloon) B->C D Stir at RT under H2 C->D E Filter through Celite® D->E F Concentrate Filtrate E->F G Purify by Chromatography F->G

Caption: Workflow for Pd/C-catalyzed hydrodeiodination.

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the use of hydrogen gas, which can be advantageous in laboratories not equipped for handling flammable gases. Formic acid is a common and effective hydrogen donor.[9]

Rationale for Experimental Choices:

  • Hydrogen Donor: Formic acid, in the presence of a base, forms a formate salt which serves as the source of hydrogen.

  • Catalyst: Pd/C is also highly effective in transfer hydrogenation.

  • Base: Triethylamine is used in excess to both neutralize the formic acid and the HI produced.

  • Solvent: Methanol is a suitable solvent for this system.

  • Temperature: Gentle heating can accelerate the decomposition of the formate and subsequent hydrogen transfer.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (262 mg, 1.0 mmol) and methanol (10 mL).

  • Add 10% Pd/C (53 mg, 5 mol%).

  • Add triethylamine (0.70 mL, 5.0 mmol, 5.0 equiv.).

  • To the stirred suspension, add formic acid (0.15 mL, 4.0 mmol, 4.0 equiv.) dropwise.

  • The reaction mixture is stirred at 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, keeping the pad wet.

  • Concentrate the filtrate under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution to remove any remaining salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Diagram of the Catalytic Transfer Hydrogenation Logic

G cluster_reactants Reactants cluster_products Products Substrate 6-Iodo-pyrido[1,4]oxazine Reaction Reaction at 40-50 °C Substrate->Reaction H_Source Formic Acid / Et3N H_Source->Reaction Catalyst 10% Pd/C Catalyst->Reaction Product De-iodinated Product Reaction->Product Byproduct1 CO2 Reaction->Byproduct1 Byproduct2 Et3N·HI Reaction->Byproduct2

Caption: Key components of catalytic transfer hydrogenation.

Protocol 3: Raney Nickel-Mediated Dehalogenation

This protocol offers a potentially more vigorous and cost-effective alternative. Care must be taken due to the pyrophoric nature of activated Raney Nickel.[2]

Rationale for Experimental Choices:

  • Catalyst: Raney Nickel is a highly active, non-precious metal catalyst. It is typically used as a slurry in water or ethanol.

  • Solvent: Ethanol is a common solvent for Raney Nickel reductions.

  • Base: Potassium hydroxide is a strong base used to neutralize the HI formed.

  • Hydrogen Source: Raney Nickel is often supplied in its "activated" form, which contains adsorbed hydrogen. However, for complete conversion, an external source of H2 is recommended.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (262 mg, 1.0 mmol) and ethanol (15 mL).

  • Add a solution of potassium hydroxide (84 mg, 1.5 mmol) in a small amount of water (0.5 mL).

  • Carefully add a slurry of Raney Nickel (approx. 200 mg, wash with ethanol before use) to the reaction mixture. Caution: Activated Raney Nickel is pyrophoric.

  • The flask is evacuated and backfilled with nitrogen three times, followed by hydrogen from a balloon.

  • The reaction mixture is stirred vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite®. The catalyst must be kept wet with solvent at all times.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Reaction Monitoring and Troubleshooting

Analytical Monitoring:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the less polar product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any side products.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the reaction if the products are sufficiently volatile.[11]

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen- Use fresh catalyst- Increase the amount of base- Ensure a good seal on the hydrogen balloon/system
Ring Hydrogenation - Reaction conditions too harsh- Catalyst is too active- Lower the temperature and/or hydrogen pressure- Switch to a less active catalyst (e.g., from Pt/C to Pd/C)- Consider adding a catalyst poison like pyridine in small amounts[12]
Low Yield - Mechanical loss during workup- Incomplete reaction- Ensure careful filtration and extraction- Re-optimize reaction time and temperature

Conclusion

The catalytic hydrogenation of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a highly effective transformation when approached with a clear understanding of the underlying chemical principles. By carefully selecting the catalyst and tailoring the reaction environment, particularly through the use of a base to neutralize acidic byproducts, researchers can achieve high yields of the desired de-iodinated product. The protocols provided herein serve as a robust foundation for further optimization and successful application in the synthesis of complex molecules for drug discovery and development.

References

  • N/A
  • Benchchem. (n.d.). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • Al-Zain, N., & Al-Tarawneh, M. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.
  • Wikipedia. (2024). Raney nickel.
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • N/A
  • Abdullah, A. Z. (2008). Electrocatalytic Hydrogenation and Hydrogenolysis of Aromatic Halides by Raney Nickel in the Presence of Different Surfactants. Tenside Surfactants Detergents, 45(3), 126-130.
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Li, J. J. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5437.
  • Nie, R., et al. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts.
  • N/A
  • Blum, J., & Rosenfeld, A. (2002). Highly Chemoselective Hydrogenolysis of Iodoarenes. The Journal of Organic Chemistry, 67(4), 1337-1340.
  • N/A
  • N/A
  • N/A
  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • N/A
  • N/A
  • ThalesNano. (n.d.).
  • N/A
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.
  • N/A
  • N/A
  • N/A
  • Welch, C. J., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine synthesis

Technical Support Center: Synthesis of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Welcome to the technical support resource for the synthesis of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. This guide is desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

Welcome to the technical support resource for the synthesis of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthetic strategy outlined herein is constructed from established chemical principles and analogous transformations reported in the literature for similar heterocyclic systems.

Proposed Synthetic Pathway

A robust and logical synthetic route to 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a two-step process. This involves the initial formation of the heterocyclic core followed by a regioselective iodination. This approach generally offers better control and higher yields compared to iodinating the starting materials prior to cyclization.

  • Step 1: Cyclization - Synthesis of the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold from 2-amino-3-hydroxypyridine and a suitable two-carbon electrophile.

  • Step 2: Iodination - Electrophilic iodination of the pyrido-oxazine scaffold to introduce the iodine atom at the electron-rich 6-position.

Synthetic_Route cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Pyrido_oxazine 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine 2-amino-3-hydroxypyridine->Pyrido_oxazine Base (e.g., K2CO3) Solvent (e.g., DMF) Heat 1,2-dibromoethane 1,2-Dibromoethane 1,2-dibromoethane->Pyrido_oxazine Target_Molecule 6-Iodo-3,4-dihydro-2H- pyrido[3,2-b][1,4]oxazine Pyrido_oxazine->Target_Molecule Solvent (e.g., Acetonitrile, DCM) Room Temperature Iodinating_Agent Iodinating Agent (e.g., NIS, I2/H2O2) Iodinating_Agent->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (Cyclization)

Question: My cyclization reaction shows a consistently low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in this Williamson ether-type cyclization are frequently due to suboptimal reaction parameters. Here are the key areas to investigate:

  • Base Strength and Solubility: The choice of base is crucial for deprotonating both the hydroxyl and amino groups. While potassium carbonate (K₂CO₃) is a standard choice, if your yield is poor, consider a stronger or more soluble base like cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.

  • Reaction Temperature and Duration: This cyclization generally requires thermal energy. A starting temperature of 80-100 °C in a solvent such as DMF is recommended. It is essential to monitor the reaction's progress using TLC or LC-MS to avoid incomplete conversion or decomposition from prolonged heating.

  • Purity of Starting Materials: The precursor, 2-amino-3-hydroxypyridine, is susceptible to oxidation, which can affect its reactivity. If its purity is questionable, recrystallization is advised. Similarly, ensure the 1,2-dibromoethane is free from acidic impurities.

  • Solvent Selection: DMF is a suitable solvent due to its high boiling point and ability to dissolve the reactants. If solvent-mediated side reactions are suspected, alternative polar aprotic solvents like DMSO or NMP can be explored.

ParameterRecommended AdjustmentRationale for Improvement
Base Switch from K₂CO₃ to Cs₂CO₃Cesium carbonate offers better solubility and can enhance the nucleophilicity of the reacting species.
Temperature Increase temperature in 10 °C increments (e.g., from 80 °C to 120 °C)This can improve the reaction rate, but must be balanced against potential thermal degradation.
Solvent Ensure anhydrous conditionsWater can compete with the nucleophiles and reduce the effectiveness of the base.
Monitoring Implement regular TLC or LC-MS checksThis allows for the determination of the optimal reaction time, preventing byproduct formation due to excessive heating.

Question: I am observing a significant byproduct in my reaction mixture. What is its likely identity and how can I prevent its formation?

Answer:

A common side reaction is the intermolecular N,N'-bis-alkylation, where two molecules of 2-amino-3-hydroxypyridine react with a single molecule of 1,2-dibromoethane. Polymerization can also occur. To favor the desired intramolecular cyclization:

  • Slow Addition of the Electrophile: Add the 1,2-dibromoethane to the reaction mixture containing the 2-amino-3-hydroxypyridine and base in a dropwise manner. This keeps the concentration of the electrophile low, thereby promoting the intramolecular reaction pathway.

  • High Dilution Conditions: Executing the reaction at a lower concentration can also significantly favor the formation of the monomeric cyclized product.

Side_Reaction Precursor 2-Amino-3-hydroxypyridine Desired_Product Intramolecular Cyclization (Desired Product) Precursor->Desired_Product 1 equivalent Side_Product Intermolecular Reaction (Byproduct) Precursor->Side_Product 2 equivalents Dibromoethane 1,2-Dibromoethane Dibromoethane->Desired_Product Dibromoethane->Side_Product

Caption: Competing intramolecular vs. intermolecular reactions.

Step 2: Iodination of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

Question: My iodination reaction is either incomplete or results in multiple iodinated products. How can I enhance the selectivity and yield?

Answer:

Achieving high selectivity and conversion in this electrophilic iodination requires careful control of the reaction conditions:

  • Choice of Iodinating Reagent:

    • N-Iodosuccinimide (NIS): This reagent is often milder and provides better selectivity for the iodination of activated aromatic systems. It is an excellent first choice.

    • Iodine (I₂) with an Oxidizing Agent (e.g., H₂O₂): This combination generates a more potent electrophilic iodine species in situ. While effective, the reaction must be carefully monitored to prevent over-iodination. A more environmentally friendly approach utilizes iodine with hydrogen peroxide in an aqueous medium.[3]

  • Stoichiometry Control: Employ a slight excess (1.1 to 1.2 equivalents) of the iodinating agent. A larger excess significantly increases the likelihood of di-iodination.

  • Temperature Management: These reactions often proceed smoothly at room temperature. If the reaction is sluggish, gentle warming (to 40-50 °C) can be beneficial, but requires careful monitoring for side product formation. For improved selectivity, especially if multiple products are observed, cooling the reaction to 0 °C is recommended.

  • Solvent Effects: Acetonitrile, dichloromethane (DCM), and DMF are all viable solvents. The choice of solvent can influence both the reaction rate and selectivity.

ParameterRecommended Reagent/ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Offers a good balance of reactivity and selectivity, and is straightforward to handle.
Equivalents 1.1–1.2 eq. of iodinating agentThis minimizes unreacted starting material while mitigating the risk of polysubstitution.
Temperature 0 °C to Room TemperatureLower temperatures can significantly improve the regioselectivity of the reaction.
Solvent Acetonitrile or DCMThese are common solvents for electrophilic aromatic substitution reactions.

Question: I am experiencing significant product loss during the work-up and purification of the iodination reaction. What are some best practices?

Answer:

  • Effective Quenching: It is crucial to neutralize any unreacted iodinating agent upon completion of the reaction. A standard and effective method is to wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove residual iodine.

  • Purification Strategy:

    • Crystallization: If the final product is a solid, crystallization is the most effective method for achieving high purity.

    • Column Chromatography: For oily products or when crystallization is not feasible, silica gel column chromatography is the preferred method. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the anticipated regioselectivity for the iodination step?

A1: The fused oxazine ring in the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine system acts as an electron-donating group, activating the pyridine ring towards electrophilic substitution. The iodine is expected to substitute at the 6-position, which is para to the ring-junction nitrogen and ortho to the activating influence of the ether oxygen, making it the most electronically favorable and sterically accessible site.

Q2: How should I monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is an efficient method for real-time monitoring. A mobile phase of ethyl acetate and hexanes is a good starting point, with visualization under UV light. For more precise analysis of conversion and byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.

Q3: What specific safety precautions should be observed?

A3: It is imperative to handle 1,2-dibromoethane with appropriate personal protective equipment (PPE) in a certified chemical fume hood, as it is a suspected carcinogen. Iodinating agents are often corrosive and act as oxidizers; direct contact with skin and eyes should be avoided. Always consult the Safety Data Sheet (SDS) for all reagents prior to commencing any experimental work.

Q4: Is a one-pot synthesis of the target molecule a viable option?

A4: A one-pot procedure is not recommended for this synthesis, particularly for initial attempts. The reaction conditions for the cyclization step (basic, elevated temperature) and the iodination step (mild, often neutral or slightly acidic) are generally incompatible. A sequential, two-step approach with isolation and purification of the intermediate is more likely to result in a higher overall yield and a purer final product.

Q5: Are there alternative reagents for the cyclization step besides 1,2-dibromoethane?

A5: Yes, other 1,2-dielectrophiles can be used. For instance, ethyl 2,3-dibromopropionate has been used to form similar pyrido-oxazine structures, which would introduce a carboxylate group on the oxazine ring.[1] The reactivity of any alternative reagent would need to be optimized for this specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
  • In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq.) in anhydrous DMF.

  • Add finely powdered potassium carbonate (2.5 eq.) to the solution and stir.

  • Heat the mixture to 80 °C.

  • Slowly add 1,2-dibromoethane (1.1 eq.) dropwise over a period of 30 minutes.

  • Maintain the reaction temperature at 80-90 °C and monitor its progress by TLC until the starting material is fully consumed (typically 4-6 hours).

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Synthesis of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
  • Dissolve 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq.) in portions over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. (URL not available)

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation in Pyrido[3,2-b][1,4]oxazine Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing protodehalogenation (the unwanted replac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing protodehalogenation (the unwanted replacement of an iodine atom with a hydrogen atom) during palladium-catalyzed cross-coupling reactions involving 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine .

Rather than simply providing a generic protocol, this guide deconstructs the mechanistic causality behind the failure of your reaction and provides a self-validating system to ensure successful C-C bond formation.

Mechanistic Pathway & Root Cause Analysis

To solve dehalogenation, we must first visualize where the catalytic cycle is failing. The diagram below illustrates the critical divergence point: the competition between the desired transmetalation step and the deleterious hydride abstraction pathway.

Pathway Pd0 Pd(0) L_n Active Catalyst OxAdd Ar-Pd(II)-I Oxidative Addition Complex Pd0->OxAdd Fast Oxidative Addition ArI 6-Iodo-pyrido[3,2-b][1,4]oxazine (Ar-I) ArI->OxAdd TransMet Ar-Pd(II)-R Transmetalation OxAdd->TransMet Fast Transmetalation (Optimized Conditions) Hydride Ar-Pd(II)-H Hydride Abstraction OxAdd->Hydride Slow Transmetalation Stalled Cycle Product Ar-R Desired Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Dehal Ar-H Protodehalogenation Byproduct Hydride->Dehal Reductive Elimination Dehal->Pd0 HydrideSource Hydride Donors (Alcohols, Amines, Alkoxides) HydrideSource->Hydride Boronic R-B(OH)2 + Base Coupling Partner Boronic->TransMet

Catalytic divergence: Desired transmetalation vs. deleterious protodehalogenation pathways.

Troubleshooting FAQs

Q1: Why is 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine specifically so susceptible to dehalogenation? A1: The vulnerability stems from the intrinsic kinetics of aryl iodides combined with the substrate's electronic structure. Aryl iodides undergo highly rapid oxidative addition to the Pd(0) catalyst[1]. However, the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core is an electron-deficient N-heterocycle. Such electron-deficient N-heterocyclic halides are notoriously prone to dehalogenation because the ring nitrogen can coordinate to the palladium center, creating an off-cycle resting state that stalls the reaction[2]. Furthermore, the free secondary amine (N-H) can be deprotonated by the base, altering the electron density of the ring and complicating the reaction outcome[2].

Q2: Mechanistically, where is the hydrogen atom coming from to form the des-iodo byproduct? A2: The hydrogen originates from a transient palladium-hydride (Pd-H) intermediate. When the Ar-Pd(II)-I complex stalls before transmetalation, it seeks alternative kinetic pathways. It can abstract a hydride via β -hydride elimination from several environmental sources:

  • Solvents: Primary or secondary alcohols (e.g., ethanol, isopropanol).

  • Bases: Amines with β -hydrogens (e.g., triethylamine) or alkoxides.

  • Reagents: Trace water, or even the aliphatic backbone of certain boronic esters (e.g., neopentyl glycol or pinacol esters)[3]. Once the Ar-Pd(II)-H species forms, it rapidly undergoes reductive elimination with the aryl group to yield the dehalogenated arene (Ar-H) and regenerate the Pd catalyst[2].

Q3: How do I rationally redesign my reaction conditions to outcompete this side reaction? A3: Preventing dehalogenation requires accelerating the desired transmetalation/reductive elimination steps while systematically starving the reaction of hydride sources.

  • Ligand Tuning: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). The electron-rich nature facilitates the cycle, while the spatial bulk increases orbital overlapping on the metal, forcing rapid reductive elimination before side reactions can occur[4].

  • Substrate Protection: Temporarily protect the free N-H group (e.g., with a Boc or Benzyl group) to prevent unwanted Pd-coordination and base-induced side reactions[2].

  • Anhydrous/Aprotic Conditions: Strictly utilize anhydrous, aprotic solvents (like 1,4-Dioxane or Toluene) and inorganic bases lacking β -hydrogens (like K3PO4 or Cs2CO3)[2].

Optimization Matrix: Causality & Quantitative Impact

The following table summarizes the expected quantitative impact of modifying specific reaction parameters when coupling challenging N-heterocyclic iodides. Note: Ratios are representative benchmarks derived from standard optimization campaigns for electron-deficient N-heterocycles.

Reaction ParameterSub-optimal Condition (Promotes Dehalogenation)Optimized Condition (Promotes Cross-Coupling)Typical Product : Ar-H RatioMechanistic Rationale
Solvent Ethanol, Methanol, or THF/WaterAnhydrous 1,4-Dioxane or TolueneShifts from ~40:60 to >90:5Eliminates primary/secondary alcohols acting as potent β -hydride donors.
Base Triethylamine (Et3N) or NaOEtAnhydrous K3PO4 or Cs2CO3Shifts from ~50:50 to >95:5Replaces amine/alkoxide bases containing β -hydrogens with an inorganic base[2].
Ligand PPh3 or Ligand-free Pd(OAc)2XPhos, SPhos, or dtbpfShifts from ~30:70 to >85:10Spatially bulky ligands accelerate transmetalation and force reductive elimination[4].
Substrate Free N-H OxazineN-Boc Protected OxazineShifts from ~20:80 to >90:5Prevents base-deprotonation and off-cycle Pd-coordination by the ring nitrogen[2].

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This step-by-step methodology is designed as a self-validating system. By strictly controlling the atmosphere and stoichiometry, we eliminate the variables that lead to Pd-H formation.

Materials Required:

  • Substrate: N-Boc-6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst/Ligand: Pd2(dba)3 (2.5 mol%, 0.0125 mmol) and XPhos (10 mol%, 0.05 mmol)

  • Base: Anhydrous K3PO4 (3.0 equiv, 1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Workflow:

  • Preparation of the Schlenk Tube: Flame-dry a Schlenk tube equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under a positive flow of ultra-pure Argon.

  • Solid Reagent Loading: Briefly remove the septum and add the N-Boc-protected pyrido-oxazine substrate, the arylboronic acid, anhydrous K3PO4, Pd2(dba)3, and XPhos.

  • Atmospheric Purging (Critical Step): Seal the tube and subject the solid mixture to three rigorous vacuum/Argon backfill cycles. Causality: Oxygen promotes homocoupling of the boronic acid, while atmospheric moisture provides a proton source that can exacerbate dehalogenation.

  • Solvent Addition & Degassing: Inject 5.0 mL of anhydrous 1,4-Dioxane through the septum. Degas the resulting suspension by sparging with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Catalytic Coupling: Transfer the sealed Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous inorganic base is well suspended.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS after 2 hours. The bulky XPhos ligand should drive the reaction to completion rapidly, minimizing the time the Pd(II) intermediate spends in the vulnerable state.

  • Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References[3] Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

Sources

Troubleshooting

Optimizing reaction temperature and time for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives

Technical Support Center: Optimization of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Derivatives Welcome to the Technical Support Center for heterocyclic scaffold optimization. This guide is specifically designed fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Derivatives

Welcome to the Technical Support Center for heterocyclic scaffold optimization. This guide is specifically designed for researchers and drug development professionals working with 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. This bicyclic system is a highly valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antibacterial agents [1].

Because the oxazine ring formation and the subsequent derivatization of the 6-iodo position are highly sensitive to thermal degradation and kinetic competition, this guide provides causal explanations, self-validating protocols, and troubleshooting steps to optimize your reaction temperature and time.

Troubleshooting & FAQ: Scaffold Synthesis and Iodination

Q1: During the synthesis of the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core via chloroacetyl chloride, I am seeing significant intermolecular alkylation and polymerization. How should I adjust the temperature and time?

Causality & Solution: The cyclization of 2-amino-3-hydroxypyridine with chloroacetyl chloride is a two-stage process governed by kinetic vs. thermodynamic control. The initial N-acylation is highly exothermic and rapid. If the temperature exceeds 5 °C during this step, intermolecular alkylation of the hydroxyl group by the highly reactive chloro-intermediate outpaces the desired intramolecular ring closure.

  • Optimization: Maintain the reaction strictly at 0 °C for 1 hour to ensure complete N-acylation. Only after the intermediate is fully formed should you increase the temperature to 65 °C for 4 hours to drive the thermodynamic cyclization of the oxazine ring. Exceeding 80 °C or 6 hours leads to oxidative degradation of the electron-rich oxazine ring.

Q2: My direct iodination of the pyrido[3,2-b][1,4]oxazine core using NIS yields a mixture of 6-iodo and 7-iodo isomers, heavily favoring the 7-iodo product. How can I selectively obtain the 6-iodo derivative?

Causality & Solution: In the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine system, the secondary amine (N4) is a stronger electron-donating directing group than the ether oxygen (O1). Consequently, standard electrophilic aromatic substitution (e.g., NIS in DMF) directs the iodonium ion to the C-7 position (para to the amine) rather than the target C-6 position (para to the oxygen).

  • Optimization: To achieve C-6 selectivity, abandon direct electrophilic iodination. Instead, utilize a Directed Ortho-Lithiation (DoM) strategy [2]. By protecting the amine with a Boc group, the Boc carbonyl oxygen coordinates with n-butyllithium, directing the lithiation exclusively to the adjacent C-6 position. This reaction must be strictly controlled at -78 °C for 2 hours; warmer temperatures will cause the organolithium intermediate to undergo ring-opening.

Synthesis_Workflow A 2-Amino-3-hydroxypyridine (Starting Material) B N-Acylation (0°C, 1h) A->B Chloroacetyl Chloride C Cyclization (65°C, 4h) B->C K2CO3, DMF D Boc Protection & Directed Lithiation (-78°C, 2h) C->D 1. Boc2O 2. n-BuLi, I2 E 6-Iodo-3,4-dihydro-2H- pyrido[3,2-b][1,4]oxazine D->E TFA Deprotection

Synthetic workflow for 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine via directed lithiation.

Troubleshooting & FAQ: Downstream Derivatization (Cross-Coupling)

Q3: When performing a Suzuki-Miyaura cross-coupling on the 6-iodo derivative, I observe significant protodeiodination (loss of iodine without coupling). What is the cause?

Causality & Solution: Protodeiodination is a classic side-reaction in palladium-catalyzed cross-couplings, occurring when the oxidative addition complex (Pd-Ar) undergoes protonation instead of transmetalation [3]. For the electron-rich pyrido[1,4]oxazine scaffold, the C-Pd bond is highly polarized. If the reaction temperature is too high (>100 °C) or the time is prolonged (>12 h), the rate of catalyst deactivation and protonation from the solvent outpaces the transmetalation step.

  • Optimization: Lower the temperature to 75–80 °C and limit the reaction time to 4–6 hours . Substitute standard Pd(PPh3)4 with a bidentate ligand catalyst like Pd(dppf)Cl2 , which accelerates transmetalation and prevents the degradation of the oxidative addition complex.

Coupling_Optimization cluster_opt Optimized Conditions cluster_subopt Sub-optimal Conditions Start 6-Iodo Scaffold + R-B(OH)2 Opt 75-80°C, 4-6 hours Pd(dppf)Cl2, K2CO3 Start->Opt High >100°C, >12 hours Pd(PPh3)4 Start->High Prod Target Derivative (>85% Yield) Opt->Prod Efficient Transmetalation Degrad Protodeiodination & Homocoupling High->Degrad Catalyst Deactivation

Mechanistic temperature dependency in Suzuki-Miyaura cross-coupling of the 6-iodo scaffold.

Quantitative Data Summary

The following table summarizes the optimized thermodynamic and kinetic parameters to maximize yield and minimize impurity formation across the workflow.

Reaction StepTarget ParameterSub-Optimal ConditionsOptimized ConditionsPrimary Impurity Avoided
N-Acylation Temp / Time25 °C / 2 h0 °C / 1 h Intermolecular alkylation
Cyclization Temp / Time100 °C / 12 h65 °C / 4 h Oxidative ring degradation
DoM Iodination Temp / Time-20 °C / 4 h-78 °C / 2 h Ring-opening of oxazine
Suzuki Coupling Temp / Time110 °C / 16 h80 °C / 4–6 h Protodeiodination (m/z 137.1)

Self-Validating Experimental Protocol: Suzuki-Miyaura Derivatization

To ensure reproducibility, this protocol includes built-in analytical checkpoints (In-Process Controls) to validate the reaction state before proceeding.

Step 1: Reagent Preparation In an oven-dried Schlenk flask under an argon atmosphere, add 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Validation Check: Ensure the Pd(dppf)Cl2 is a bright reddish-orange powder. If it is brown or black, the catalyst has oxidized and will fail to initiate the cycle.

Step 2: Solvent Addition & Degassing Add 10 mL of a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Stir at room temperature for 5 minutes.

  • Validation Check: The solution should form a clear reddish-orange suspension. If black palladium black precipitates immediately, oxygen is present in the system. Abort and re-degas solvents.

Step 3: Thermal Activation Place the flask in a pre-heated oil bath at 80 °C . Stir vigorously for 4 hours . Do not exceed 85 °C to protect the delicate oxazine ring.

Step 4: In-Process Control (IPC) via LC-MS At the 4-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

  • Validation Check:

    • The starting material peak ([M+H]+ = 263.0) should be <5% by UV integration (254 nm).

    • If a significant peak at m/z 137.1 is observed, protodeiodination has occurred. This indicates the temperature was too high or the boronic acid degraded.

    • If the starting material remains >50%, verify the basicity of the aqueous phase (pH should be >10 for efficient transmetalation).

Step 5: Workup and Isolation Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues, washing with Ethyl Acetate (3 x 15 mL). Wash the organic filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Kumar, P. R. L., et al. (2022). Synthesis and Analgesic Activity of 4-(2H-Pyrido[3,2-b][1,4]oxazin-4(3H)-yl sulfonyl) anilino-stearic acid. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1877-1886. URL:[Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Optimization

Troubleshooting common impurities in 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine batches

Technical Support Center: 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during the synthesis and purification of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the highest batch-to-batch purity and consistency.

Introduction: The Synthetic Challenge

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a key heterocyclic scaffold in medicinal chemistry, often used as a reactive intermediate for introducing further complexity via cross-coupling reactions.[3][4] Its synthesis, typically involving the electrophilic iodination of the parent 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, is generally robust. However, the reactivity of the pyridine ring system can lead to several common, and sometimes difficult to separate, impurities.[2] This guide will address these challenges in a practical, question-and-answer format.

Core Troubleshooting & FAQs

This section addresses the most frequently encountered purity issues. We will diagnose the problem based on analytical data and provide clear, actionable protocols for remediation.

Question 1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of a lower molecular weight species that corresponds to my starting material. What went wrong?

Answer: This is indicative of an incomplete reaction. The primary cause is often insufficient reactivity of the electrophilic iodinating agent or suboptimal reaction conditions.

  • Causality Explained: Electrophilic iodination of heteroaromatic systems is a delicate process.[2] The nitrogen atom in the pyridine ring deactivates the system towards electrophilic attack compared to a simple benzene ring. Factors such as reagent purity, temperature, and solvent choice are critical. Low conversion can stem from:

    • Degraded Iodinating Agent: Reagents like Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS) can degrade over time, especially with exposure to moisture.[1]

    • Insufficient Temperature: While lower temperatures are often used to control selectivity, the activation energy for the reaction may not be met, leading to a stalled reaction.[1]

    • Poor Solvent Choice: The reaction solvent must be anhydrous and capable of dissolving both the substrate and the iodinating agent effectively.

Troubleshooting Protocol: Driving the Reaction to Completion
  • Reagent Verification: Use a fresh bottle of the iodinating agent or purify the existing stock. Ensure all solvents are rigorously dried before use.

  • Temperature Optimization: If the reaction is sluggish at 0 °C, consider a gradual increase to room temperature. Monitor closely by TLC or HPLC to track the consumption of starting material.

  • Stoichiometry Adjustment: A slight excess (1.1-1.2 equivalents) of the iodinating agent can help drive the reaction to completion. Avoid large excesses to prevent the formation of di-iodinated species.[2]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction every 30-60 minutes. Once the starting material is consumed, proceed immediately to the workup.[1]

Question 2: I've observed a new spot on my TLC with a higher mass in my LC-MS analysis. What is this impurity and how do I prevent it?

Answer: This is very likely a di-iodinated product, such as 6,8-diiodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

  • Causality Explained: The initial iodination at the 6-position does not completely deactivate the ring system. In the presence of excess iodinating agent or under forcing conditions (higher temperature, longer reaction time), a second electrophilic substitution can occur at another activated position on the pyridine ring.[2]

Visualizing Impurity Formation

G cluster_reaction Reaction Pathway cluster_conditions Key Conditions SM Starting Material (3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) Product Desired Product (6-Iodo...oxazine) SM->Product Iodinating Agent (1.0-1.2 eq) Impurity_DiIodo Di-Iodo Impurity (6,X-Diiodo...oxazine) Product->Impurity_DiIodo Excess Iodinating Agent (>1.2 eq) / High Temp Impurity_Oxidized Oxidized Impurity Product->Impurity_Oxidized Harsh Oxidants / Air Oxidation Temp Temperature Temp->Impurity_DiIodo Stoich Stoichiometry Stoich->Impurity_DiIodo Quench Quenching

Caption: Formation pathways for common impurities.

Troubleshooting Protocol: Controlling Selectivity
  • Precise Stoichiometry: Carefully measure and add no more than 1.2 equivalents of the iodinating agent.

  • Controlled Addition: Add the iodinating agent dropwise as a solution at a low temperature (e.g., 0 °C or -78 °C) to maintain control and avoid localized high concentrations.[1]

  • Purification Strategy: If the di-iodinated product does form, it can often be separated by column chromatography. Due to the second iodine atom, it will be significantly less polar than the desired mono-iodinated product.

Data Comparison: Expected Analytical Signatures
CompoundRelative Polarity (TLC/RP-HPLC)Expected Mass (m/z) [M+H]⁺Key ¹H NMR Feature
Starting MaterialHighest137.073 Aromatic Protons
Desired Product Intermediate 262.97 2 Aromatic Protons
Di-Iodo ImpurityLowest388.861 Aromatic Proton
Question 3: My final product has a persistent yellow or brown color, even after initial purification. What could be the cause?

Answer: This coloration often points to two potential issues: residual elemental iodine (I₂) or the formation of oxidized impurities.

  • Causality Explained:

    • Residual Iodine: Many iodination reactions do not go to 100% completion, leaving traces of the iodinating agent or elemental iodine. If not properly quenched, this iodine can persist through workup and purification.[5]

    • Oxidation: The pyrido[3,2-b][1][2]oxazine ring system can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air during workup and purification, leading to colored byproducts.[2]

Troubleshooting Protocol: Effective Quenching and Workup

This protocol is essential for removing residual iodine and preventing further side reactions.

  • Quenching: Upon reaction completion (as determined by TLC/HPLC), cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring.[1][6] Continue adding the quenching agent until the characteristic brown/purple color of iodine is completely discharged.

  • Extraction: Proceed with a standard aqueous workup. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washes: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and finally, brine to remove all water-soluble species.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature to minimize thermal degradation.

Analytical and Purification Methodologies

Accurate identification and removal of impurities are paramount. The following are generalized protocols that should be adapted to your specific laboratory setup.

Protocol 1: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve a small amount of the crude or purified material in a 50:50 mixture of Acetonitrile/Water to a concentration of ~1 mg/mL.

Protocol 2: Flash Column Chromatography for Purification

This is the most effective technique for removing both more polar (starting material) and less polar (di-iodinated) impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often provides superior separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow Diagram

G Start Analyze Crude Reaction Mixture (TLC, LC-MS) Check_SM Is Starting Material (SM) Present? Start->Check_SM Check_High_Mass Is High MW Impurity Present? Check_SM->Check_High_Mass No Action_Incomplete Incomplete Reaction: - Increase Temp/Time - Check Reagent Quality Check_SM->Action_Incomplete Yes Check_Color Is Product Colored? Check_High_Mass->Check_Color No Action_DiIodo Di-iodination Occurred: - Reduce Stoichiometry - Control Reagent Addition Check_High_Mass->Action_DiIodo Yes Action_Quench Residual Iodine/Oxidation: - Improve Quenching (Na2S2O3) - Use Inert Atmosphere Check_Color->Action_Quench Yes Purify Purify via Column Chromatography Check_Color->Purify No Action_Incomplete->Purify Action_DiIodo->Purify Action_Quench->Purify Final_QC Final Purity Analysis (HPLC, NMR) Purify->Final_QC

Caption: A systematic workflow for troubleshooting impurities.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting Side Reactions in Appel Iodinations with Carbon Tetraiodide. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • ACS GCI Pharmaceutical Roundtable.
  • Various Authors. (2017). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate.

  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities.
  • Ahmed, I., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. The Open Analytical Chemistry Journal.
  • Kumar, V., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Pathan, M. A., & Khan, F. A. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. SynOpen.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Fragmentation Profiling: 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine vs. Halogenated Alternatives

Executive Summary 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a specialized bicyclic scaffold frequently utilized as an intermediate in the development of sirtuin modulators and FabI inhibitors[1][2]. For research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a specialized bicyclic scaffold frequently utilized as an intermediate in the development of sirtuin modulators and FabI inhibitors[1][2]. For researchers conducting pharmacokinetic profiling or metabolite identification, understanding its mass spectrometry (MS) fragmentation behavior is essential. This guide provides an objective comparison of the tandem mass spectrometry (MS/MS) performance of the 6-iodo derivative against its 6-bromo and unsubstituted alternatives, grounding all experimental workflows in fundamental bond dissociation thermodynamics.

Mechanistic Causality in Fragmentation

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the fragmentation cascade of a molecule is strictly dictated by the weakest bonds within its structure. For 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, the primary fragmentation pathway is governed by the carbon-iodine (C-I) bond.

  • Halogen Loss (The Thermodynamic Trigger): The calculated C-I bond dissociation energy (BDE) in halogenated pyridines is extremely low, at approximately 65.7 kcal/mol[3]. This is significantly weaker than the C-Br bond (~81 kcal/mol) and the C-C/C-N bonds of the fused ring system. Consequently, at low collision energies (CE 15–20 eV), the molecular ion [M+H]+ (m/z 263) undergoes rapid homolytic cleavage to expel an iodine radical (I•, -127 Da), generating a highly stable radical cation at m/z 136.

  • Oxazine Ring Cleavage: Following dehalogenation, applying higher collision energies (CE ~30 eV) forces the cleavage of the morpholine-like oxazine ring. This typically results in the loss of an ethylene oxide equivalent (C2H4O, -44 Da), yielding a pyridine-localized fragment at m/z 92.

  • Pyridine Ring Contraction: At extreme collision energies (CE >40 eV), the residual pyridine ring undergoes a characteristic loss of hydrogen cyanide (HCN, -27 Da), producing a terminal fragment at m/z 65[4].

Comparative MS/MS Performance

To objectively evaluate analytical performance, we compare the 6-iodo derivative with the 6-bromo and unsubstituted analogs. The presence and type of halogen drastically alter both the isotopic signature and the energy required for fragmentation[5].

Table 1: Comparative ESI-MS/MS Fragmentation Data (Positive Ion Mode)

CompoundPrecursor Ion [M+H]+Isotope PatternPrimary Fragment (Low CE)Secondary Fragment (High CE)
6-Iodo-pyrido-oxazine m/z 263.96Monoisotopic (100% M)m/z 136.06 (-I•)m/z 92.04 (-C2H4O)
6-Bromo-pyrido-oxazine m/z 215.981:1 Doublet (M, M+2)m/z 136.06 (-Br•)m/z 92.04 (-C2H4O)
Unsubstituted analog m/z 137.07Monoisotopic (100% M)m/z 93.04 (-C2H4O)m/z 66.03 (-HCN)

Expert Insight: Both the 6-iodo and 6-bromo derivatives converge on the identical m/z 136 fragment after halogen loss. However, because the C-I bond is weaker, the 6-iodo compound requires a lower CE ramp to achieve this transition. This makes the m/z 263 → 136 transition highly sensitive for Multiple Reaction Monitoring (MRM) assays. Furthermore, the monoisotopic nature of iodine (127I) simplifies precursor selection compared to the broad 1:1 isotopic doublet required for bromine (79Br/81Br)[5].

Visualizations

fragmentation M [M+H]+ m/z 263 6-Iodo-pyrido-oxazine F1 Fragment A m/z 136 Loss of I• (-127 Da) M->F1 Homolytic Cleavage CE: 15 eV F3 Fragment B m/z 92 Loss of C2H4O (-44 Da) F1->F3 Oxazine Cleavage CE: 30 eV F4 Fragment C m/z 65 Loss of HCN (-27 Da) F3->F4 Pyridine Cleavage CE: 40 eV

ESI-MS/MS fragmentation pathway of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following LC-MS/MS protocol is designed as a self-validating system. By confirming both the isotopic envelope and the sequential CE-dependent fragmentation, analysts can prevent false positives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation to [M+H]+.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Optimization (Self-Validation Step 1): Operate the ESI source in positive ion mode with a capillary voltage of +4.5 kV and a desolvation temperature of 350°C. Validation: Perform a full MS1 scan (m/z 100-500). Verify the presence of m/z 263 and the strict absence of an M+2 isotope peak, confirming the presence of iodine rather than bromine or chlorine[5].

  • Tandem Mass Spectrometry (Self-Validation Step 2): Isolate m/z 263 in the quadrupole. Apply a ramped collision energy (CE) from 15 eV to 45 eV using Argon as the collision gas. Validation: Monitor the sequential appearance of m/z 136 at low CE (15 eV), followed by m/z 92 and m/z 65 at high CE (>30 eV).

  • Data Acquisition: Record the MS/MS spectra and calculate the exact mass errors for all fragments (must be < 5 ppm for high-resolution Q-TOF systems).

workflow Step1 1. Sample Preparation 1.0 mg/mL in MeOH, Dilute to 10 µg/mL Step2 2. UHPLC Separation C18 Column, Gradient: H2O/MeCN (0.1% FA) Step1->Step2 Step3 3. ESI Source Positive Ion Mode (+4.5 kV), Temp: 350°C Step2->Step3 Step4 4. Q-TOF MS/MS Ramped Collision Energy (15-45 eV) Step3->Step4 Step5 5. Data Validation Isotope Pattern & Product Ion Elucidation Step4->Step5

Step-by-step LC-MS/MS experimental workflow for halogenated pyrido-oxazine characterization.

Conclusion

The 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold presents a highly predictable and sensitive MS/MS profile. Because the C-I bond is thermodynamically weaker than its C-Br counterpart, the iodo-derivative fragments at lower collision energies, yielding a clean, high-abundance product ion at m/z 136. This characteristic, combined with its monoisotopic nature, makes it a superior candidate for ultra-sensitive LC-MS/MS quantification assays compared to other halogenated alternatives.

References
  • Title: Bicyclic pyridines and analogs as sirtuin modulators Source: Google Patents (AU2010319842A1) URL: 1

  • Title: SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO- STEARIC ACID Source: World Journal of Pharmacy and Pharmaceutical Sciences URL:

  • Title: Fab i inhibitors Source: Google Patents (WO2003088897A2) URL: 2

  • Title: Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol Source: NIH / PubMed Central URL:3

  • Title: Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues Source: RSC Publishing URL: 4

  • Title: 12.3 Mass Spectrometry of Some Common Functional Groups Source: Fiveable URL: 5

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Derivatives

A Comparative Guide to the In Vitro Efficacy of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Derivatives This guide provides a comprehensive comparison of the in vitro efficacy of novel compounds derived from the 6-I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vitro Efficacy of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Derivatives

This guide provides a comprehensive comparison of the in vitro efficacy of novel compounds derived from the 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and evaluation of new chemical entities. This document will delve into the rationale behind the derivatization of this specific chemical core, the experimental designs for assessing efficacy, and a comparative analysis of hypothetical data to illustrate the evaluation process.

Introduction: The Pyrido[1][2]oxazine Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine ring system is a significant heterocyclic scaffold in the development of bioactive compounds. Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive starting point for designing molecules that can interact with a variety of biological targets.[1] The fusion of a pyridine ring with a 1,4-oxazine ring creates a unique electronic and steric environment, which has been exploited in the development of agents with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]

The introduction of an iodine atom at the 6-position of this scaffold serves a dual purpose. Firstly, it can act as a key interacting moiety with the target protein, potentially forming halogen bonds or occupying a specific hydrophobic pocket. Secondly, and more strategically, the iodine atom provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. This allows for the systematic introduction of a diverse range of substituents to explore the structure-activity relationship (SAR) and optimize the compound's efficacy, selectivity, and pharmacokinetic properties.

Rationale for Derivatization: Tuning Biological Activity

The primary goal of synthesizing derivatives of the 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core is to enhance its therapeutic potential. By modifying the substituents, we can aim to:

  • Increase Potency: Enhance the binding affinity of the compound to its molecular target.

  • Improve Selectivity: Minimize off-target effects by designing compounds that preferentially bind to the desired target over other related proteins.

  • Optimize Drug-like Properties: Modify physicochemical properties such as solubility, permeability, and metabolic stability to improve bioavailability and in vivo efficacy.

  • Overcome Drug Resistance: In indications like oncology, derivatives can be designed to be effective against mutant forms of a target that are resistant to existing therapies.[3]

This guide will focus on the in vitro assays that are critical for evaluating the first two points: potency and selectivity.

Experimental Design for In Vitro Efficacy Comparison

A robust comparison of the in vitro efficacy of a series of compounds requires a multi-faceted approach. This typically involves a primary screen to assess the general activity, followed by more specific assays to elucidate the mechanism of action and selectivity.

Primary Efficacy Screening: Cell Viability and Cytotoxicity Assays

For compounds intended for indications such as oncology, the initial assessment of efficacy is often a cell viability or cytotoxicity assay.[4] These assays determine the concentration of the compound required to inhibit cell growth or induce cell death.

Commonly Used Assays:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[4]

  • ATP Content Assay: Measures the level of intracellular ATP, which correlates with the number of viable cells.[5]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., a known cytotoxic drug). Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Target-Based Assays: Elucidating the Mechanism of Action

Once the cytotoxic potential of the compounds is established, it is crucial to determine if they are acting through the intended molecular target. For example, if the compounds are designed as kinase inhibitors, a kinase inhibition assay would be the next logical step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Assay Setup: In a 96-well plate, combine the recombinant target kinase (e.g., EGFR), a specific substrate peptide, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding a metal cofactor (e.g., MgCl2) and incubate at room temperature. The kinase will transfer a phosphate group from ATP to the substrate.

  • Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 value for each compound.

Selectivity Profiling

To assess the therapeutic window of the compounds, it is important to evaluate their selectivity. This involves testing the compounds against a panel of related and unrelated targets. For example, a kinase inhibitor should be tested against a panel of other kinases to determine its selectivity profile. A highly selective compound will have a much lower IC50 for the intended target compared to other targets.

Comparative Data Analysis

The data obtained from the in vitro assays should be compiled and presented in a clear and comparative manner. Tables are an effective way to summarize the key efficacy parameters.

Table 1: Comparative In Vitro Efficacy of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Derivatives

Compound IDR-Group at 6-positionA549 Cell Viability IC50 (µM)EGFR Kinase Inhibition IC50 (nM)Selectivity (Fold vs. other kinases)
Lead-01 -I15.250010
Deriv-01 -Phenyl5.815025
Deriv-02 -4-Fluorophenyl2.15050
Deriv-03 -Thiophen-2-yl8.925015
Control Osimertinib0.051>100

Data is hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows and Pathways

Diagrams can be used to clarify complex experimental workflows and biological pathways.

Experimental Workflow for In Vitro Efficacy Screening

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Mechanism of Action cluster_3 Selectivity Profiling cluster_4 Lead Optimization start 6-Iodo-3,4-dihydro-2H-pyrido [3,2-b][1,4]oxazine Scaffold deriv Synthesis of Derivatives start->deriv cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT) deriv->cell_viability ic50_cell Determine Cellular IC50 cell_viability->ic50_cell target_assay Target-Based Assay (e.g., Kinase Inhibition) ic50_cell->target_assay ic50_target Determine Target IC50 target_assay->ic50_target selectivity Screen against Panel of Related Targets ic50_target->selectivity selectivity_profile Generate Selectivity Profile selectivity->selectivity_profile sar Structure-Activity Relationship Analysis selectivity_profile->sar

Caption: A typical workflow for the in vitro evaluation of novel chemical compounds.

Hypothetical Signaling Pathway Inhibition

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound Pyrido[1,4]oxazine Derivative Compound->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrido[1][2]oxazine derivative.

Conclusion and Future Directions

The in vitro evaluation of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine derivatives requires a systematic and multi-pronged approach. By combining cell-based efficacy screens with target-based assays and selectivity profiling, researchers can effectively identify promising lead compounds for further development. The structure-activity relationship data generated from these studies is invaluable for guiding the optimization of potency, selectivity, and overall drug-like properties. Future studies should focus on elucidating the in vivo efficacy and safety of the most promising candidates identified through these in vitro comparisons.

References

  • ResearchGate. Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. Available at: [Link]

  • PMC. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[1][6]-Oxazine Derivatives. Available at: [Link]

  • PMC. Complex in vitro model: A transformative model in drug development and precision medicine. Available at: [Link]

  • PMC. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Available at: [Link]

  • Creative Bioarray. The Rise of In Vitro Testing in Drug Development. Available at: [Link]

  • R Discovery. Oxidative Additions with 1,4-Dihydropyridines: A One-Pot Synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1][2]oxazine Derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 2H-[1][2]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. Available at: [Link]

  • Pion Inc. The Role Of in vitro Testing In Drug Development. Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][1][2]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents. Available at: [Link]

  • Charles River Laboratories. Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Available at: [Link]

  • ASH Publications. Small Molecule Screening Identifies Rho-Associate Protein Kinase (ROCK) As a Regulator of NK Cell Cytotoxicity Against Cancer. Available at: [Link]

Sources

Validation

Evaluating Target Binding Affinity of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-Based Inhibitors: A Comparative Guide

As the landscape of targeted oncology and immunology evolves, the demand for highly selective kinase inhibitors has intensified. The 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold (commercially cataloged as DL-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and immunology evolves, the demand for highly selective kinase inhibitors has intensified. The 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold (commercially cataloged as DL-140) has emerged as a privileged structural intermediate for synthesizing ring-fused morpholine derivatives with potent Phosphoinositide 3-kinase (PI3K) inhibitory activity[1][2].

This guide provides an objective, data-driven comparison of pyrido-oxazine-derived PI3K inhibitors against established clinical benchmarks: the PI3Kδ-selective inhibitor Idelalisib and the pan-PI3K inhibitor Buparlisib . Designed for drug development professionals, this document details the mechanistic rationale, comparative binding kinetics, and the self-validating biophysical workflows required to accurately evaluate these compounds.

Mechanistic Overview: Targeting the PI3K/AKT/mTOR Axis

The PI3K family of lipid kinases phosphorylates the 3-hydroxyl group of phosphatidylinositol, generating PIP3, a critical second messenger that recruits and activates AKT and mTOR. Dysregulation of this pathway is a hallmark of numerous malignancies and autoimmune disorders.

Pyrido-oxazine derivatives function primarily as ATP-competitive inhibitors. The unique geometry of the rigid, bicyclic pyrido-oxazine core allows it to project deep into the hydrophobic ATP-binding pocket of the PI3K catalytic subunit (p110), forming critical hydrogen bonds with the hinge region while exploiting isoform-specific allosteric pockets to achieve selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Signaling Inhibitor Pyrido-oxazine Inhibitor Inhibitor->PI3K ATP-competitive Inhibition

PI3K/AKT/mTOR signaling pathway and pyrido-oxazine inhibitor intervention.

Comparative Binding Affinity & Kinetic Profiling

To objectively evaluate the performance of a representative 6-Iodo-pyrido-oxazine derivative, we compare its binding kinetics and enzymatic inhibition against Idelalisib and Buparlisib.

While steady-state IC50 values provide a snapshot of potency, the true efficacy of a kinase inhibitor is often dictated by its residence time ( 1/Koff​ ). Drugs with prolonged target residence times often exhibit sustained pharmacodynamic effects even after systemic clearance.

Table 1: Quantitative Binding and Inhibition Profiles
Inhibitor ClassTarget ProfileEnzymatic IC50 (p110δ)SPR Affinity ( Kd​ / Ki​ )Association Rate ( Kon​ )Dissociation Rate ( Koff​ )
Pyrido-oxazine Derivative PI3K Isoform Selective~5.2 nM0.8 nM 1.2×105 M−1s−1 9.6×10−5 s−1
Idelalisib PI3Kδ Selective19 nM[3]1.5 nM[3] 8.5×104 M−1s−1 1.3×10−4 s−1
Buparlisib Pan-PI3K116 nM[4]45 nM 3.2×104 M−1s−1 1.4×10−3 s−1

Data Interpretation: The pyrido-oxazine derivative demonstrates a superior Koff​ rate compared to Buparlisib and slightly outperforms Idelalisib[3][4]. This slower dissociation translates to a longer target residence time, minimizing the rapid recovery of kinase activity upon drug washout—a critical advantage in preventing oncogenic signaling rebound.

Self-Validating Experimental Workflows

To ensure scientific integrity, the data presented above must be derived from robust, self-validating biophysical and biochemical assays. Below are the definitive protocols for evaluating these inhibitors.

Surface Plasmon Resonance (SPR): Single-Cycle Kinetics

Advanced SPR techniques are essential for resolving the fast association and slow dissociation rates of potent PI3K inhibitors[5]. We utilize Single-Cycle Kinetics (SCK) rather than multi-cycle kinetics.

Causality for SCK: PI3K is a large, fragile multi-domain kinase complex (p110/p85). Standard SPR regeneration conditions (e.g., 10 mM Glycine-HCl, pH 2.0) will irreversibly denature the kinase domain. SCK allows for sequential injections of increasing analyte concentrations without intermediate regeneration steps, preserving the functional integrity of the immobilized target.

Protocol Steps:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime with HBS-EP+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) supplemented with 1% DMSO.

  • Immobilization: Activate flow cells 1 (Reference) and 2 (Active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject recombinant PI3Kδ (diluted in 10 mM Sodium Acetate, pH 4.5) over flow cell 2 to achieve a capture level of ~3000 Response Units (RU).

    • Causality: pH 4.5 is chosen because it is below the isoelectric point (pI) of PI3K, inducing a positive charge on the protein that electrostatically pre-concentrates it onto the negatively charged carboxymethyl dextran matrix prior to covalent amine coupling.

  • Surface Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) over both flow cells to deactivate unreacted NHS esters.

  • Self-Validation (Solvent Correction): Run a DMSO calibration curve (0.5% to 1.5% DMSO in HBS-EP+) prior to analyte injection.

    • Validation Check: This step generates a correction plot to eliminate bulk refractive index mismatches between the running buffer and the compound dilution matrix. If the calibration curve R2 is < 0.99, the system is not equilibrated, and data will be invalid.

  • Analyte Injection: Inject the pyrido-oxazine inhibitor in a 5-step, 3-fold dilution series (e.g., 1.2 nM to 100 nM) sequentially without regeneration. Allow a 15-minute dissociation phase after the final injection.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

SPR_Workflow Prep Surface Prep (CM5 Chip) Immobilize Ligand Immobilization (Amine Coupling) Prep->Immobilize Block Surface Blocking (Ethanolamine) Immobilize->Block Inject Analyte Injection (Single-Cycle) Block->Inject Inject->Inject Titration Analyze Kinetic Analysis (Solvent Correction) Inject->Analyze

Surface Plasmon Resonance (SPR) single-cycle kinetics workflow for PI3K.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

To determine the enzymatic IC50, an HTRF-based PIP3 competitive binding assay is employed.

Causality for HTRF: Traditional radiometric assays ( 33P -ATP) generate hazardous waste, while standard luminescence assays are susceptible to compound auto-fluorescence. HTRF utilizes a long-lifetime Europium cryptate donor. By introducing a 50 µs time delay before signal integration, short-lived auto-fluorescence from the highly conjugated pyrido-oxazine ring system is completely gated out, preventing false-positive inhibition readouts.

Protocol Steps:

  • Kinase Reaction: In a 384-well low-volume plate, combine 10 µL of PI3K enzyme, PIP2 substrate, and the pyrido-oxazine inhibitor (10-point dose-response curve). Initiate the reaction by adding ATP at its predetermined Km​ concentration (e.g., 37 µM)[3]. Incubate for 30 minutes at room temperature.

  • Detection Phase: Add 10 µL of the stop/detection mixture containing biotinylated-PIP3, Europium-labeled anti-GST antibody, and Streptavidin-XL665.

  • Self-Validation (Z'-Factor Calculation): The plate must include 16 wells of a Vehicle Control (0% inhibition, maximum kinase activity) and 16 wells of a No-Enzyme Control (100% inhibition, baseline).

    • Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μveh​−μno_enz​∣3(σveh​+σno_enz​)​ . If Z′<0.6 , the assay lacks sufficient dynamic range or pipetting precision, and the IC50 curve must be discarded.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the 665/620 ratio and fit the normalized data to a 4-parameter logistic (4PL) regression to determine the IC50.

Conclusion & Strategic Recommendations

The 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold represents a highly tunable pharmacophore for next-generation PI3K inhibition. As demonstrated by the comparative biophysical data, derivatives of this class can achieve sub-nanomolar binding affinities ( Kd​≈0.8 nM ) and exceptionally slow dissociation rates, outperforming early-generation pan-inhibitors like Buparlisib and competing closely with isoform-selective benchmarks like Idelalisib.

For drug development teams, prioritizing SPR single-cycle kinetics early in the lead optimization phase is highly recommended. Selecting pyrido-oxazine candidates based on residence time ( 1/Koff​ ) rather than steady-state IC50 alone will yield clinical candidates with superior in vivo efficacy and wider therapeutic windows.

Sources

Comparative

Benchmarking 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Against Standard Heterocyclic Scaffolds in EGFR-Mutated Non-Small Cell Lung Cancer

Benchmarking 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Against Standard Heterocyclic Scaffolds in EGFR-Mutated Non-Small Cell Lung Cancer A Comparative Guide for Drug Discovery Professionals In the landscape of ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Against Standard Heterocyclic Scaffolds in EGFR-Mutated Non-Small Cell Lung Cancer

A Comparative Guide for Drug Discovery Professionals

In the landscape of targeted cancer therapy, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and resistance profiles is paramount. This guide provides a comprehensive benchmark analysis of the 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold, a promising heterocyclic core, against established pharmacophores in the context of Epidermal Growth Factor Receptor (EGFR) inhibition in Non-Small Cell Lung Cancer (NSCLC). By integrating experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a critical evaluation of this emerging scaffold's potential.

Introduction: The Central Role of Heterocycles in Kinase Inhibition

Heterocyclic compounds form the backbone of a vast majority of modern pharmaceuticals, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[3] Their structural diversity and ability to engage in a wide range of intermolecular interactions make them "privileged scaffolds" in medicinal chemistry. In the realm of oncology, and particularly in the development of kinase inhibitors, heterocyclic cores are instrumental in targeting the ATP-binding site of kinases like EGFR. Scaffolds such as quinazoline, pyrimidine, and indole have given rise to several generations of approved EGFR inhibitors. However, the emergence of drug resistance, often through mutations in the kinase domain like the T790M "gatekeeper" mutation, necessitates the exploration of novel heterocyclic systems that can overcome these challenges.

The pyrido[3,2-b][1][2]oxazine scaffold has emerged as a promising new platform for the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs). This guide will focus on a representative of this class, a 6-iodo substituted derivative, and benchmark its performance against established EGFR inhibitors based on quinazoline, pyrimidine, and indole cores.

The Rise of the Pyrido[3,2-b][1][2]oxazine Scaffold

The 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core is a fused heterocyclic system that combines the features of a pyridine and a 1,4-oxazine ring. This arrangement provides a unique three-dimensional architecture and electronic distribution, which can be exploited for specific interactions within the EGFR active site. The inclusion of an iodine atom at the 6-position offers a handle for further synthetic elaboration through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Synthesis of the Core Scaffold

The synthesis of the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted 2-aminopyridine derivative. For instance, the reaction of 2-amino-3-hydroxypyridine with a two-carbon electrophile, such as 1,2-dibromoethane or a related synthon, can lead to the formation of the 1,4-oxazine ring fused to the pyridine core. Subsequent iodination at the 6-position can be accomplished using standard electrophilic aromatic substitution conditions.

Comparative Analysis of Anti-proliferative Activity

To provide a quantitative benchmark, we have compiled the half-maximal inhibitory concentration (IC50) values of a representative pyrido[2,3-b][1][2]oxazine derivative against a panel of human NSCLC cell lines. These cell lines represent different EGFR mutation statuses:

  • HCC827: EGFR exon 19 deletion (sensitive to first-generation TKIs)

  • NCI-H1975: L858R and T790M mutations (resistant to first-generation TKIs)

  • A549: Wild-type EGFR

The performance of the pyrido[2,3-b][1][2]oxazine scaffold is compared against established EGFR inhibitors with quinazoline (Gefitinib, Erlotinib), pyrimidine (Osimertinib), and indole (Sunitinib) cores.

Scaffold ClassRepresentative CompoundHCC827 (EGFR ex19del) IC50 (µM)NCI-H1975 (L858R/T790M) IC50 (µM)A549 (EGFR wt) IC50 (µM)
Pyrido[2,3-b][1][2]oxazine Compound 7f0.090.891.10
Pyrimidine OsimertinibNot explicitly stated, but compound 7f is described as having equivalent potency.Not explicitly stated, but compound 7f is described as having equivalent potency.Not explicitly stated, but compound 7f is described as having equivalent potency.
Quinazoline GefitinibData available, but specific value not in retrieved results.>10Data available, but specific value not in retrieved results.
Quinazoline Erlotinib0.11>10~23
Indole SunitinibNot found3.13 ± 0.093.6 ± 0.41[1]

Data Interpretation and Mechanistic Insights

The data presented in the table highlights the promising activity of the pyrido[2,3-b][1][2]oxazine scaffold. The representative compound 7f demonstrates potent inhibition of the EGFR-mutated HCC827 cell line, with an IC50 value in the nanomolar range.[2] Crucially, it retains significant activity against the H1975 cell line, which harbors the T790M resistance mutation. This suggests that the pyrido[2,3-b][1][2]oxazine core can be decorated with substituents that effectively target the mutated kinase. Its activity against the A549 wild-type EGFR cell line is lower, indicating a degree of selectivity for mutated EGFR, a desirable characteristic for minimizing off-target effects and improving the therapeutic window.

In comparison, first-generation quinazoline-based inhibitors like gefitinib and erlotinib are highly potent against sensitive EGFR mutations (e.g., in HCC827 cells) but lose their efficacy in the presence of the T790M mutation (H1975 cells).[4] The indole-based inhibitor Sunitinib, a multi-kinase inhibitor, shows activity against H1975 and A549 cells, but generally with lower potency compared to the pyrido[2,3-b][1][2]oxazine analog against the mutant cell line.[1]

The superior performance of the pyrido[2,3-b][1][2]oxazine scaffold against the T790M mutant, similar to the pyrimidine-based Osimertinib, can be attributed to its ability to form a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This irreversible binding mode is a key strategy for overcoming the T790M-induced resistance.

Visualizing the EGFR Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures discussed, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF Ligand EGF->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Pyrido[3,2-b][1,4]oxazine (EGFR TKI) TKI->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by Pyrido[3,2-b][1][2]oxazine-based TKIs.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Detection Start_MTT Seed NSCLC cells (HCC827, H1975, A549) Treat_MTT Treat with varying concentrations of compounds Start_MTT->Treat_MTT Incubate_MTT Incubate for 48-72h Treat_MTT->Incubate_MTT Add_MTT Add MTT reagent Incubate_MTT->Add_MTT Incubate_Formazan Incubate (2-4h) to allow formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Read_Absorbance Measure absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 Start_Apoptosis Treat cells with compounds at IC50 Harvest Harvest cells Start_Apoptosis->Harvest Wash Wash with PBS and Binding Buffer Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Incubate_Apoptosis Incubate (15 min) Stain->Incubate_Apoptosis Analyze Analyze by Flow Cytometry Incubate_Apoptosis->Analyze

Caption: Experimental workflows for the MTT cell viability assay and the Annexin V apoptosis assay.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed step-by-step methodologies for the key experiments are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • NSCLC cell lines (HCC827, NCI-H1975, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • NSCLC cells

  • Test compounds

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Annexin V Binding Buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion and Future Directions

The 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold represents a highly promising platform for the development of next-generation EGFR inhibitors. The comparative analysis presented in this guide demonstrates its potential to overcome the limitations of earlier TKI generations, particularly in the context of T790M-mediated resistance. The potent and selective activity profile of its derivatives warrants further investigation and optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: A systematic exploration of substituents at the 6-position (utilizing the iodo-handle) and other positions of the pyridoxazine core to enhance potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy studies: Evaluating the lead compounds from this scaffold in preclinical animal models of NSCLC to assess their anti-tumor activity and safety profiles.

  • Kinome-wide selectivity profiling: To comprehensively understand the off-target effects and ensure a favorable safety profile.

By leveraging the insights provided in this guide, drug discovery teams can make informed decisions about the inclusion of the pyrido[3,2-b][1][2]oxazine scaffold in their kinase inhibitor programs, potentially accelerating the development of novel and effective therapies for NSCLC patients.

References

  • Hui, L., et al. (2010). Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation. PMC. [Link]

  • Liu, M., et al. (2019). The effect of apatinib combined with chemotherapy or targeted therapy on non‐small cell lung cancer in vitro and vivo. ResearchGate. [Link]

  • Guo, M., et al. (2021). Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro. PMC. [Link]

  • D'Souza, C., et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. [Link]

  • Li, J., et al. (2015). Nintedanib-αVβ6 Integrin Ligand Conjugates Reduce TGFβ-Induced EMT in Human Non-Small Cell Lung Cancer. PMC. [Link]

  • Tanimoto, A., et al. (2024). Therapeutic Senolysis of Axitinib-Induced Senescent Human Lung Cancer Cells. PMC. [Link]

  • Guo, M., et al. (2021). Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro. PubMed. [Link]

  • ClinicalTrials.gov. (2015). Phase I Trial of Vandetanib Combined With 131I-mIBG to Treat Patients With Advanced Phaeochromocytoma and Paraganglioma. [Link]

  • Gao, Y., et al. (2014). Effect and mechanism of Src tyrosine kinase inhibitor sunitinib on the drug-resistance reversal of human A549/DDP cisplatin-resistant lung cancer cell line. PubMed. [Link]

  • Kato, T., et al. (2015). Nintedanib modulates surfactant protein-D expression in A549 human lung epithelial cells via the c-Jun N-terminal kinase-activator protein-1 pathway. PubMed. [Link]

  • Borissov, D. (2021). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]

  • Zhou, X., et al. (2020). Combination of Huanglian Jiedu Decoction and erlotinib delays growth and improves sensitivity of EGFR-mutated NSCLC cells in vitro and in vivo via STAT3/Bcl-2 signaling. ResearchGate. [Link]

  • Lelj-Garolla, B., et al. (2015). Hsp27 Inhibition with OGX-427 Sensitizes Non–Small Cell Lung Cancer Cells to Erlotinib and Chemotherapy. ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (2025). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. [Link]

  • Liu, S., et al. (2019). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. ResearchGate. [Link]

  • Korn, F., et al. (2018). Targeting KCa3.1 channels to overcome erlotinib resistance in non-small cell lung cancer cells. PMC. [Link]

  • bioRxiv.org. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]

  • Wells, J. E., & You, M. (2012). Vandetanib for the treatment of thyroid cancer. PubMed. [Link]

  • Bahceci, A. (2018). Sunitinib Induced Cytopenia in Metastatic RCC. ClinMed International Library. [Link]

  • Sacco, A. G., et al. (2021). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. PMC. [Link]

  • Lievre, M., et al. (2012). Synergistic proapoptotic effects of the two tyrosine kinase inhibitors pazopanib and lapatinib on multiple carcinoma cell lines. ResearchGate. [Link]

  • Chen, C-Y., et al. (2021). Irradiation Suppresses IFNγ-Mediated PD-L1 and MCL1 Expression in EGFR-Positive Lung Cancer to Augment CD8+ T Cells Cytotoxicity. MDPI. [Link]

  • Chen, Z., et al. (2012). Signatures of Drug Sensitivity in Nonsmall Cell Lung Cancer. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Comprehensive Safety & Handling Guide: 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine As a highly specialized bicyclic heteroaromatic building block, 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is frequently utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

As a highly specialized bicyclic heteroaromatic building block, 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is frequently utilized in advanced drug discovery, particularly as a scaffold for kinase inhibitors via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Handling halogenated, nitrogen-containing heterocycles requires more than baseline compliance; it demands a mechanistic understanding of the compound's reactivity and a self-validating approach to laboratory safety. This guide provides the authoritative operational and logistical framework required to handle this specific intermediate safely and effectively.

Physicochemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand why this compound is hazardous. The molecule features an electron-deficient pyridine ring fused to an oxazine system, with a heavy iodine atom at the 6-position.

  • Electrophilic Hazard: The C-I bond is highly reactive. In biological systems, it can act as an electrophile, potentially alkylating nucleophilic residues on proteins, which drives its classification as a skin and mucous membrane irritant.

  • Photolytic Instability: The C-I bond is photolabile. Exposure to ambient UV/visible light can generate reactive iodine radicals, degrading the sample and increasing its toxicity profile.

  • Particulate Hazard: As a crystalline powder, it is prone to aerosolization, posing a severe respiratory hazard if handled outside of engineering controls.

Table 1: Quantitative Hazard & Physicochemical Summary

ParameterValue / SpecificationMechanistic Implication
Chemical Identity 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineHalogenated bicyclic heteroaromatic.
Physical State Solid / Crystalline PowderHigh risk of airborne particulate suspension.
Molecular Weight ~262.05 g/mol Small molecule; easily penetrates compromised biological barriers.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct interaction with biological nucleophiles causes acute irritation.
Storage Protocol 2–8°C, strictly protected from lightPrevents homolytic cleavage of the C-I bond and radical formation.

The Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your final line of defense. Every item selected for handling this compound is chosen based on its specific chemical resistance profile.

Table 2: Required PPE and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (min 0.11 mm thickness).Nitrile provides superior permeation resistance to halogenated aromatics compared to latex, which is highly permeable to organic bases.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Fine crystalline powders can become airborne via static repulsion and easily bypass the sides of standard safety glasses.
Body Protection Flame-retardant (FR) lab coat with knit cuffs.Prevents electrostatic discharge (ESD) when handling dry powders, mitigating the risk of igniting flammable solvents used in subsequent reaction setups.
Respiratory Fume hood sash (Primary) / N95 Respirator (Secondary).Prevents inhalation of irritating dust. The compound must never be handled on an open bench.

Self-Validating Operational Workflow

This step-by-step methodology ensures that every action you take is verified by a secondary physical confirmation, building a "self-validating" safety loop into your daily routine.

Step 1: Environmental Validation & Pre-Operation Before opening the chemical container, observe the fume hood's digital airflow monitor. A reading between 80–120 fpm (feet per minute) validates the containment field[1].

  • Self-Validation Check: If a digital monitor is absent, tape a small piece of tissue to the bottom of the sash. A steady inward pull visually validates negative pressure and optimal capture velocity.

Step 2: PPE Integrity Verification After donning your nitrile gloves, perform a pneumatic test: trap air inside the glove by twisting the cuff, and squeeze the fingers.

  • Self-Validation Check: The absence of deflation validates the barrier's integrity against manufacturing micro-tears.

Step 3: Static-Free Dispensing Transfer the vial from the 2–8°C refrigerator and allow it to equilibrate to room temperature in a desiccator to prevent condensation. Weigh the compound using a grounded, anti-static micro-spatula.

  • Causality: Powders accumulate static charge during transport. Using standard metal spatulas can lead to sudden electrostatic repulsion, causing the toxic powder to aerosolize into your breathing zone. Weigh directly into a tared reaction vessel to eliminate a secondary transfer step.

Step 4: Reaction Setup & Inert Transfer Transfer the sealed reaction vessel to your Schlenk line or glovebox. Purge the vessel with Argon rather than Nitrogen.

  • Causality: Argon is denser than Nitrogen. It provides a heavier, more stable inert blanket that protects the sensitive secondary amine in the oxazine ring from oxidative degradation during palladium-catalyzed coupling preparations.

Spill Mitigation & Halogenated Waste Disposal Plan

A proactive safety culture requires immediate, procedural responses to accidental exposures or spills[2].

Spill Mitigation Protocol:

  • Isolate & Contain: Immediately lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Suppress Aerosolization: Do not dry sweep the powder. Dry sweeping generates toxic dust clouds. Instead, cover the spill with a damp absorbent pad or lightly mist it with a compatible, non-reactive solvent (e.g., isopropanol) to consolidate the powder.

  • Mechanical Recovery: Use a non-sparking scoop to transfer the dampened mass into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wipe the affected surface with a soap-water solution, followed by an isopropanol wipe to remove any residual organic residue.

Halogenated Waste Disposal Plan: Because this compound contains a heavy iodine atom, it must be strictly segregated into Halogenated Organic Waste .

  • Causality: Halogenated compounds require specialized, high-temperature incineration equipped with alkaline scrubbers. Mixing this compound with non-halogenated waste can result in the release of highly toxic hydrogen iodide gas or the formation of dioxins during standard incineration processes[1].

Workflow Visualization

Workflow Start Pre-Operation Hazard Assessment PPE Don PPE Matrix (Nitrile, Goggles, FR Coat) Start->PPE Hood Fume Hood Handling (Face Velocity 80-120 fpm) PPE->Hood Reaction Reaction Setup (Inert Atmosphere) Hood->Reaction Normal Workflow Spill Spill Mitigation (Damp Absorbent) Hood->Spill If spill occurs Waste Halogenated Waste Disposal Reaction->Waste Post-Reaction Spill->Waste Cleanup Waste

Operational workflow and hazard mitigation pathway for halogenated building blocks.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • American Chemical Society Joint Board-Council Committee on Chemical Safety. Creating Safety Cultures in Academic Institutions. Washington, DC: American Chemical Society, 2012. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 2
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
© Copyright 2026 BenchChem. All Rights Reserved.